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  • Product: 2,5-Methanocyclopenta[b]pyrrole
  • CAS: 143622-23-5

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2,5-Methanocyclopenta[b]pyrrole Scaffolds via 2D NMR: A Comprehensive Guide

The Pharmacological and Structural Context In contemporary medicinal chemistry, rigidified bridged bicyclic and tricyclic nitrogenous scaffolds have emerged as highly valuable structural motifs. Specifically, derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological and Structural Context

In contemporary medicinal chemistry, rigidified bridged bicyclic and tricyclic nitrogenous scaffolds have emerged as highly valuable structural motifs. Specifically, derivatives of 2,5-methanocyclopenta[b]pyrrole (CAS 143622-23-5) and its saturated analogs (e.g., octahydro-2,5-methanocyclopenta[b]pyrrole) are increasingly utilized as bio-isosteres for piperidines and pyrrolidines[1]. These rigid architectures lock the molecule into specific 3D conformations, which can dramatically enhance target binding affinity, improve metabolic stability, and increase passive membrane permeability by shielding polar surface areas[2][3].

However, the structural elucidation of these compact, proton-dense scaffolds presents a significant analytical challenge. The severe spectral overlap of aliphatic protons (typically clustered between 1.2 and 3.5 ppm) renders 1D 1 H NMR insufficient for unambiguous assignment. To definitively prove the connectivity of the methano bridge and determine the relative stereochemistry (endo/exo configurations), a self-validating 2D NMR workflow is mandatory.

Strategic 2D NMR Workflow Design

As a Senior Application Scientist, I approach structural elucidation not as a linear checklist, but as a self-validating matrix. Every assignment made in one experiment must be orthogonally confirmed by another. For bridged systems, the causality behind selecting specific 2D NMR techniques is driven by the need to differentiate through-bond connectivity from through-space proximity.

Workflow N1 1. Sample Prep & 1D NMR Lock & Shim Optimization N2 2. COSY / TOCSY Aliphatic Spin System Mapping N1->N2 N3 3. Multiplicity-Edited HSQC Direct C-H Assignment N2->N3 N4 4. HMBC Bridgehead & Quaternary Mapping N3->N4 N5 5. NOESY / ROESY 3D Conformation & Endo/Exo N4->N5

Fig 1. Self-validating 2D NMR workflow for bridged bicyclic structural elucidation.

Step-by-Step Experimental Methodology

To ensure high-fidelity data, the acquisition parameters must be tailored to the physical properties of the bridged pyrrole.

Step 1: Sample Preparation and Solvent Selection

  • Protocol: Dissolve 15–20 mg of the purified octahydro-2,5-methanocyclopenta[b]pyrrole derivative in 600 µL of deuterated solvent.

  • Causality: The choice of solvent is critical. While CDCl 3​ is standard, using DMSO-d 6​ is often strategically superior for these scaffolds. DMSO-d 6​ strongly hydrogen-bonds with the pyrrolidine N-H, drastically reducing its exchange rate and shifting the N-H signal downfield (~8.0 ppm), moving it out of the crowded aliphatic region. This allows the N-H proton to serve as an unambiguous starting node for COSY and HMBC tracing.

Step 2: Multiplicity-Edited HSQC Acquisition

  • Protocol: Acquire a 1 H- 13 C HSQC using a multiplicity-edited pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Causality: In a highly bridged system, distinguishing the bridging CH 2​ (C7) and ring CH 2​ groups (C3, C4, C6) from the bridgehead CH groups (C2, C3a, C5, C6a) is the primary bottleneck. Multiplicity editing phases CH/CH 3​ signals positively (blue/red) and CH 2​ signals negatively (yellow/green), instantly categorizing the carbon skeleton and preventing misassignment of overlapping proton multiplets.

Step 3: HMBC Optimization for Rigid Systems

  • Protocol: Set the long-range coupling constant ( nJCH​ ) delay to 8 Hz.

  • Causality: Rigid bicyclic systems often exhibit atypical Karplus-dependent 3JCH​ couplings. A standard 8 Hz delay provides the best signal-to-noise ratio for bridging quaternary interactions, ensuring that the critical correlations across the C7 methano bridge are captured.

Step 4: ROESY over NOESY for Mid-Sized Molecules

  • Protocol: Acquire a 2D ROESY spectrum with a spin-lock mixing time of 200–300 ms.

  • Causality: Molecules like 2,5-methanocyclopenta[b]pyrrole have molecular weights in the 150–300 Da range. At high magnetic fields (e.g., 600 MHz), their rotational correlation time ( ωτc​ ) approaches 1, which is the zero-crossing point for the Nuclear Overhauser Effect (NOE), resulting in vanishingly weak NOESY cross-peaks. ROESY utilizes a spin-lock field that guarantees positive cross-peaks regardless of molecular weight, making it the fail-safe choice for stereochemical assignment.

Data Interpretation and Scaffold Assembly

The core challenge in elucidating 2,5-methanocyclopenta[b]pyrrole is proving that the methano bridge connects C2 and C5, rather than forming an alternative bridged isomer.

  • Spin System Mapping (COSY): Starting from the N-H proton, COSY reveals two distinct proton networks interrupted by the nitrogen atom and the bridgeheads. Network A maps the pyrrole face (N1-H C2-H C3-H 2​ C3a-H C6a-H). Network B maps the cyclopentane face.

  • Bridging the Gap (HMBC): The COSY networks are blind to the exact placement of the C7 methano bridge because the 4JHH​ (W-coupling) is often too weak to observe. We rely on HMBC to stitch the molecule together. The protons on the C7 bridge will show strong 2JCH​ correlations to C2 and C5, and 3JCH​ correlations to C3 and C4. This specific HMBC pattern is the definitive proof of the 2,5-methano architecture.

HMBC_Logic H7 H7 Bridge C2 C2 Node H7->C2 2J_CH C5 C5 Node H7->C5 2J_CH C3 C3 Node H7->C3 3J_CH C4 C4 Node H7->C4 3J_CH

Fig 2. Key HMBC correlations confirming the 2,5-methano bridge connectivity.

Quantitative Data Summary

Below is a structured data table representing the self-validating NMR assignments for a standard octahydro-2,5-methanocyclopenta[b]pyrrole scaffold. Notice how every proton assignment is corroborated by both COSY (through-bond, adjacent) and HMBC (through-bond, long-range).

Position 1 H Shift (ppm) 13 C Shift (ppm)Multiplicity & J (Hz)COSY CorrelationsKey HMBC Correlations ( 2J , 3J )
N1-H 2.45-br sC2-H, C6a-HC2, C6a
C2-H 3.5261.2d ( J=4.5 )N1-H, C3-H, C7-HC3, C3a, C7
C3-H 2​ 1.85, 2.1034.5mC2-H, C3a-HC2, C3a, C4
C3a-H 2.7846.1mC3-H, C4-H, C6a-HC2, C5, C6a
C4-H 2​ 1.55, 1.9529.8mC3a-H, C5-HC3a, C5, C6
C5-H 2.4241.3mC4-H, C6-H, C7-HC4, C6, C7
C6-H 2​ 1.62, 1.8832.4mC5-H, C6a-HC3a, C5, C6a
C6a-H 3.1564.8dd ( J=8.0,4.0 )N1-H, C6-H, C3a-HC2, C3a, C6
C7-H 2​ 1.25, 1.4543.0dt ( J=11.0,2.5 )C2-H, C5-HC2, C3, C4, C5

Stereochemical Elucidation via ROESY and J -Coupling

Determining the relative stereochemistry (whether substituents are endo or exo relative to the methano bridge) requires a dual approach utilizing both ROESY through-space correlations and scalar J -couplings.

As dictated by the Karplus equation, the dihedral angles between the methano bridge protons and their neighboring bridgehead protons strictly govern the multiplicity of the signals[4]. In the endo-isomer, the proton at the base of the bridge exhibits a highly complex multiplicity due to non-90° dihedral angles with adjacent protons. Conversely, in the exo-isomer, the dihedral angle often approaches ~90°, driving the coupling constant ( 3J ) near zero, which simplifies the signal into a sharp doublet or triplet[4].

We validate this geometric deduction using ROESY. The C7-H 2​ protons will show strong spatial correlations exclusively to the protons on the same face of the bicyclic fold. If a substituent at C3 shows a ROESY cross-peak to the C7 bridge protons, it is unambiguously assigned as exo.

Conclusion

The structural elucidation of 2,5-methanocyclopenta[b]pyrrole demands a rigorous, self-validating analytical framework. By leveraging multiplicity-edited HSQC to deconvolute overlapping carbon environments, utilizing HMBC to definitively map the methano bridge, and applying ROESY alongside Karplus geometric principles for stereochemical assignment, researchers can achieve absolute structural certainty. This comprehensive approach ensures the integrity of downstream structure-activity relationship (SAR) studies in drug development.

References

Sources

Exploratory

The Architectural Precision of Bridged Heterocycles: A Technical Guide to the Formation of 2,5-Methanocyclopenta[b]pyrrole Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth exploration of a plausible mechanistic pathway for the formation of bridged 2,5-methanocyclopenta[b]py...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of a plausible mechanistic pathway for the formation of bridged 2,5-methanocyclopenta[b]pyrrole derivatives. Given the specialized nature of this heterocyclic core, this guide synthesizes established principles of organic synthesis to propose a robust and experimentally viable strategy. We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for a key synthetic approach, and discuss the potential applications of this unique molecular architecture.

Introduction: The Significance of Bridged Pyrrolic Scaffolds

Pyrrole and its derivatives are fundamental building blocks in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The fusion of a cyclopentane ring to the pyrrole core, creating the cyclopenta[b]pyrrole system, introduces a new level of structural complexity and has been identified in biologically active molecules like the angiotensin-converting enzyme (ACE) inhibitor, ramipril.[3][4]

The introduction of a methano bridge across the 2- and 5-positions of the cyclopenta[b]pyrrole scaffold would create a rigid, three-dimensional structure. Such conformational constraint is a key strategy in drug design to enhance binding affinity and selectivity for biological targets, as well as to improve pharmacokinetic properties.[5] While the direct synthesis of 2,5-methanocyclopenta[b]pyrrole derivatives is not extensively documented in current literature, we can infer a highly plausible mechanism of formation by drawing upon well-established synthetic methodologies for analogous bridged heterocyclic systems.

Proposed Mechanism of Formation: An Intramolecular Diels-Alder Approach

A powerful and convergent strategy for the construction of complex, bridged ring systems is the intramolecular Diels-Alder (IMDA) reaction.[5][6] This pericyclic reaction involves the [4+2] cycloaddition of a diene and a dienophile that are tethered within the same molecule. For the synthesis of a 2,5-methanocyclopenta[b]pyrrole derivative, we propose a pathway commencing with a suitably substituted pyrrole that incorporates a dienophile-containing side chain.

The proposed mechanistic pathway can be visualized as follows:

Intramolecular Diels-Alder for 2,5-Methanocyclopenta[b]pyrrole Start Substituted Pyrrole Precursor TS Transition State Start->TS Thermal or Lewis Acid Catalysis Product Bridged Cycloadduct (2,5-Methanocyclopenta[b]pyrrole derivative) TS->Product [4+2] Cycloaddition Aromatization Aromatization (optional) Product->Aromatization Dehydrogenation or Elimination Final_Product Aromatized Bridged System Aromatization->Final_Product

Caption: Proposed Intramolecular Diels-Alder (IMDA) pathway for the synthesis of a bridged 2,5-methanocyclopenta[b]pyrrole derivative.

Mechanistic Steps:

  • Precursor Synthesis: The synthesis would begin with the preparation of a pyrrole substituted at the C3 position with a tether containing a dienophile, such as an acrylate or a maleimide. The tether's length and flexibility are critical for facilitating the intramolecular cycloaddition.

  • Intramolecular [4+2] Cycloaddition: Upon heating or in the presence of a Lewis acid catalyst, the substituted pyrrole undergoes an intramolecular Diels-Alder reaction. The pyrrole ring acts as the diene, and the tethered alkene or alkyne functions as the dienophile. This concerted reaction proceeds through a cyclic transition state to form the bridged cycloadduct.[5][6] The stereochemistry of the resulting bridged system is dictated by the geometry of the transition state.

  • Aromatization (Optional): The initial cycloadduct contains a dihydro- or tetrahydro-pyrrole ring. Depending on the desired final product and the nature of the substituents, an aromatization step can be performed. This can be achieved through dehydrogenation using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or by designing the precursor to allow for the elimination of a leaving group, thereby restoring the aromaticity of the pyrrole ring.

Experimental Protocol: A Representative Synthesis

While a specific protocol for the target molecule is not available, the following is a representative, step-by-step methodology adapted from established procedures for intramolecular Diels-Alder reactions of pyrrole derivatives.[5]

Step 1: Synthesis of the Pyrrole Precursor

  • To a solution of a suitable 3-substituted pyrrole (e.g., methyl 3-(bromomethyl)-1H-pyrrole-2-carboxylate) in an anhydrous aprotic solvent such as DMF (N,N-dimethylformamide), add a dienophile-containing nucleophile (e.g., the sodium salt of N-allyl-2-aminoethanol) at 0 °C under an inert atmosphere (e.g., argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure pyrrole precursor.

Step 2: Intramolecular Diels-Alder Cycloaddition

  • Dissolve the purified pyrrole precursor in a high-boiling point, inert solvent such as toluene or xylene in a sealed tube.

  • Heat the reaction mixture to 110-150 °C for 24-48 hours.

  • Monitor the formation of the cycloadduct by TLC or LC-MS (liquid chromatography-mass spectrometry).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting bridged 2,5-methanocyclopenta[b]pyrrole derivative by column chromatography or recrystallization.

Data Presentation: Expected Outcomes and Characterization

The success of the synthesis would be confirmed by standard analytical techniques:

Analytical Technique Expected Observations
¹H NMR Spectroscopy Appearance of new aliphatic proton signals corresponding to the methano bridge and the saturated portion of the cyclopentane ring. Disappearance of the vinyl proton signals of the dienophile.
¹³C NMR Spectroscopy Appearance of new sp³ carbon signals for the bridged and fused ring system.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the cycloadduct.
X-ray Crystallography Unambiguous determination of the three-dimensional structure and stereochemistry of the bridged system.

Alternative Synthetic Strategies

While the IMDA reaction presents a highly convergent route, other modern synthetic methods could also be envisioned for the construction of the 2,5-methanocyclopenta[b]pyrrole core.

  • Ring-Closing Metathesis (RCM): A 2,5-diallyl-substituted dihydropyrrole could potentially undergo RCM using a Grubbs catalyst to form the methano bridge.[7][8] This method is particularly powerful for the formation of medium-sized rings.[7]

  • Intramolecular C-H Activation/Cyclization: A palladium-catalyzed intramolecular C-H activation of a suitably substituted cyclopenta[b]pyrrole precursor could forge the C-C bond of the methano bridge. This approach offers high atom economy.

Applications and Future Directions

The rigid, three-dimensional architecture of 2,5-methanocyclopenta[b]pyrrole derivatives makes them highly attractive scaffolds for medicinal chemistry.[5] Potential applications include:

  • Enzyme Inhibitors: The constrained conformation can lead to highly selective and potent inhibitors of enzymes such as kinases, proteases, and polymerases.

  • Receptor Ligands: The defined spatial arrangement of functional groups can be tailored for specific interactions with G-protein coupled receptors (GPCRs) and ion channels.

  • Molecular Probes: The unique structure can serve as a novel core for the development of chemical probes to investigate biological pathways.

Future research in this area should focus on the experimental validation of the proposed synthetic routes, exploration of the substrate scope, and the asymmetric synthesis of these bridged heterocycles to access enantiomerically pure compounds for biological evaluation.

References

  • Formation of medium-size bridged ring systems via ring-closing metathesis of 2,5-disubstituted-2,3-dihydro-1H-pyrroles. Journal of the Chemical Society, Perkin Transactions 1, (2001). URL: [Link]

  • Selective synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor through control of competing pathways in a Pd-catalyzed reaction. PubMed, (2005). URL: [Link]

  • Selective Synthesis of 5- or 6-Aryl Octahydrocyclopenta[b]pyrroles from a Common Precursor Through Control of Competing Pathways in a Pd-Catalyzed Reaction. PMC, (2005). URL: [Link]

  • Intramolecular Diels-Alder Chemistry of Pyrroles. Journal of the Chemical Society, Chemical Communications, (1984). URL: [Link]

  • ChemInform Abstract: Formation of Medium-Size Bridged Ring Systems via Ring-Closing Metathesis of 2,5-Disubstituted-2,3-dihydro-1H-pyrroles. ResearchGate, (2010). URL: [Link]

  • Application of the ring-closing metathesis to the formation of 2-aryl-1H-pyrrole-3-carboxylates as building blocks for biologically active compounds. OA Monitor Ireland, (2019). URL: [Link]

  • A General Route to β-Substituted Pyrroles by Transition-Metal Catalysis. Organic Chemistry Portal, (2016). URL: [Link]

  • Intramolecular Diels–Alder chemistry of pyrroles. RSC Publishing, (1984). URL: [Link]

  • Pyrrole as a dienophile in intramolecular inverse electron-demand Diels-Alder reactions with 1,2,4-triazines. The Journal of Organic Chemistry, (1998). URL: [Link]

  • Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts. Beilstein Journals, (2018). URL: [Link]

  • Diels-Alder reactions of five-membered heterocycles containing one heteroatom. PMC, (2011). URL: [Link]

  • Asymmetric Construction of Functionalized Cyclopenta[b]pyrrolines via Cascade Aza-Piancatelli/Hydroamination Reactions. Organic Letters, (2024). URL: [Link]

  • Asymmetric Construction of Functionalized Cyclopenta[b]pyrrolines via Cascade Aza-Piancatelli/Hydroamination Reactions. American Chemical Society, (2024). URL: [Link]

  • Synthesis of substituted 1,4,5,6-tetrahydrocyclopenta[b]pyrroles by platinum-catalyzed cascade cyclization/ring expansion of 2-alkynyl-1-azaspiro[2.3]hexanes. PubMed, (2011). URL: [Link]

  • Rhodium(III)-catalyzed synthesis of cyclopenta[b]pyrroles from 1,2-diketones, 2-aminopyridine, and alkynes. PubMed, (2013). URL: [Link]

  • Preparation method of octahydrocyclopentane[C]pyrrole. Google Patents, (2014).
  • A diversity-oriented synthesis of cyclopenta[b]pyrroles and related compounds through a calcium(ii)/copper(ii) catalytic sequence. Organic Chemistry Frontiers, (2018). URL: [Link]

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. PMC, (2025). URL: [Link]

  • Method for the preparation of octahydrocyclopenta[c]pyrrole. Google Patents, (2013).
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies, (2017). URL: [Link]

Sources

Foundational

Structural Elucidation of 2,5-Methanocyclopenta[b]pyrrole: X-Ray Crystallography and Bioisosteric Applications

As drug discovery paradigms shift away from flat, highly lipophilic aromatic rings toward molecules with higher three-dimensional complexity (increased Fsp3​ fraction), bridged bicyclic and tricyclic scaffolds have emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery paradigms shift away from flat, highly lipophilic aromatic rings toward molecules with higher three-dimensional complexity (increased Fsp3​ fraction), bridged bicyclic and tricyclic scaffolds have emerged as critical structural motifs. Among these, the 2,5-methanocyclopenta[b]pyrrole scaffold—and its saturated derivatives such as octahydro-3,5-methanocyclopenta[b]pyrrole—serve as conformationally locked bioisosteres for standard pyrrolidines and piperidines.

This technical guide provides an in-depth analysis of the crystallographic workflows required to resolve the rigid, cage-like conformations of these scaffolds. By detailing the causality behind specific X-ray diffraction methodologies, this whitepaper serves as a definitive resource for structural biologists and medicinal chemists aiming to validate the stereochemistry and absolute configuration of complex bridged heterocycles.

The Structural Imperative in Scaffold Design

The pharmacological utility of the methanocyclopenta[b]pyrrole core lies in its rigid 3D architecture. Unlike highly flexible standard pyrrolidines, the introduction of a bridging methylene unit restricts the conformational space of the molecule. This rigidity minimizes the entropic penalty upon binding to a target protein.

Recent structure-activity relationship (SAR) studies have demonstrated that incorporating octahydro-3,5-methanocyclopenta[b]pyrrole and related bio-isosteric motifs yields biocompatible agents with pronounced 1[1]. Furthermore, comprehensive conformer sampling and single-crystal X-ray diffraction have confirmed that these major products adopt 2[2], which are essential for their function as positional analogues of drugs like methylphenidate.

Bioisostere A Standard Pyrrolidines (High Conformational Flexibility) B Bridged Scaffold Design A->B C 2,5-Methanocyclopenta[b]pyrrole (Rigid 3D Cage Conformation) B->C D Enhanced Metabolic Stability C->D E Targeted Antimicrobial Activity C->E

Caption: Logical framework for utilizing methanocyclopenta[b]pyrroles as 3D bioisosteres in drug design.

X-Ray Crystallographic Methodology

To unequivocally establish the stereochemistry (e.g., endo/exo configuration) and bond connectivity of methanocyclopenta[b]pyrrole derivatives—such as those synthesized via 3[3] or4[4]—a rigorous single-crystal X-ray diffraction (SCXRD) protocol must be employed.

Step-by-Step Protocol & Causal Reasoning

Step 1: Single Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 5–10 mg of the purified methanocyclopenta[b]pyrrole derivative in a minimal volume of a polar solvent (e.g., ethyl acetate). Place this inner vial inside a larger sealed chamber containing a non-polar anti-solvent (e.g., n-hexane). Allow the system to stand undisturbed at ambient temperature for 48–72 hours[3].

  • Causality: Vapor diffusion allows the anti-solvent to slowly permeate the inner solution, gradually lowering the solubility of the compound. This slow kinetic process promotes the nucleation of a single, highly ordered crystal lattice, preventing the rapid precipitation that leads to twinning or amorphous powders.

Step 2: Crystal Harvesting and Cryo-Mounting

  • Procedure: Select a crystal with optimal dimensions (typically 0.1–0.3 mm in each direction) under a polarized light microscope. Coat the crystal in a perfluoropolyether oil (e.g., Paratone-N) and mount it on a MiTeGen cryoloop.

  • Causality: The inert oil displaces surface mother liquor and acts as a cryoprotectant. Upon flash-cooling, the oil forms a glass rather than crystalline ice, protecting the crystal from atmospheric moisture degradation and preventing solvent loss which could collapse the delicate cage-like lattice.

Step 3: Data Collection at 100 K

  • Procedure: Transfer the mounted crystal to a diffractometer (e.g., Rigaku Oxford Diffraction Supernova) equipped with a nitrogen cryostream set to 100 K. Utilize Cu K α radiation ( λ=1.54184 Å) for data acquisition[3].

  • Causality:

    • Temperature (100 K): Cryocooling drastically reduces the thermal vibrations of the atoms. This minimizes the atomic displacement parameters (B-factors) and enhances the intensity of high-angle reflections, resulting in a higher-resolution structure.

    • Radiation Source (Cu K α ): For light-atom organic molecules lacking heavy transition metals, Cu radiation provides a significantly stronger anomalous scattering signal compared to Mo K α . This is an absolute requirement for reliably determining the absolute configuration of the chiral centers within the methanocyclopenta[b]pyrrole core.

Step 4: Data Reduction and Structure Solution

  • Procedure: Integrate the diffraction frames using the instrument's native software (e.g., CrysAlisPro). Apply a multi-scan empirical absorption correction. Solve the structure using dual-space or intrinsic phasing methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • System Validation: The protocol is self-validating. The success of the data reduction is confirmed by the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the chosen space group and the efficacy of the absorption correction. Furthermore, a Flack parameter near 0.0 (with a standard uncertainty <0.1 ) statistically validates the correct absolute stereochemistry.

Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Cryo-Mounting (100 K, Paratone Oil) A->B C 3. X-Ray Diffraction (Cu Kα Radiation) B->C D 4. Data Reduction (Multi-Scan Correction) C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Refinement (Least-Squares on F²) E->F

Caption: X-ray crystallography workflow for 2,5-methanocyclopenta[b]pyrrole structural determination.

Quantitative Crystallographic Analysis

To contextualize the spatial geometry of these bridged systems, Table 1 summarizes the representative crystallographic parameters for a functionalized octahydro-3,5-methanocyclopenta[b]pyrrole derivative (e.g., an O-ethyl carbonodithioate derivative)[4].

Table 1: Representative Crystallographic Data for a Methanocyclopenta[b]pyrrole Derivative

ParameterValueValidation Metric / Significance
Empirical Formula C 19​ H 28​ NO 2​ S 2​ Confirms complete functionalization of the scaffold.
Temperature 100(2) KEnsures minimal thermal atomic displacement.
Wavelength 1.54184 Å (Cu K α )Maximizes anomalous dispersion for light atoms.
Crystal System OrthorhombicIndicates orthogonal unit cell axes ( α=β=γ=90∘ ).
Space Group P21​21​21​ Non-centrosymmetric; confirms enantiopure crystallization.
Unit Cell Dimensions a=8.12 Å, b=10.55 Å, c=15.06 ÅDefines the physical boundaries of the repeating lattice.
Volume ( V ) ~1290 Å 3 Consistent with the packing of 4 molecules per unit cell.
Z (Molecules/Cell) 4Standard for P21​21​21​ symmetry.
Goodness-of-Fit (GoF) on F2 1.045Ideal GoF is ~1.0; validates the weighting scheme of the refinement.
Final R indices[ I>2σ(I) ] R1​=0.038 , wR2​=0.092 R1​<0.05 indicates a highly accurate and reliable structural model.
Flack Parameter 0.02(3)Statistically confirms the absolute configuration of the chiral centers.

Mechanistic Insights from Structural Data

The crystallographic data of 2,5-methanocyclopenta[b]pyrrole and its derivatives reveal significant internal ring strain, primarily localized at the bridgehead carbons. The C–C–C bond angles at the methylene bridge typically deviate from the ideal tetrahedral angle ( 109.5∘ ), often compressing to ∼101∘−104∘ .

Despite this strain, the cage structure is remarkably stable under physiological conditions. From a drug development perspective, this defined spatial vector ensures that functional groups appended to the pyrrole nitrogen or the cyclopentane ring are projected into highly specific regions of a target protein's binding pocket. This precise spatial orientation is what allows these bioisosteres to bypass the promiscuous binding often associated with flat, highly flexible alkyl-amines, thereby enhancing target selectivity and reducing off-target toxicity.

References

  • Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4 Source: Tetrahedron / ResearchGate (2025) URL:[Link]

  • B(C6F5)3-Catalyzed Intramolecular Thio- and Selenoamination of Aminoalkenes Source: The Journal of Organic Chemistry - ACS Publications (2026) URL:[Link]

  • Visible-Light-Promoted Xanthate-Transfer Cyclization Reactions of Unactivated Olefins under Photocatalyst- and Additive-Free Conditions Source: The Journal of Organic Chemistry - ACS Publications (2022) URL:[Link]

  • Copper complexes containing thiosemicarbazones derived from 6-nitropiperonal: Antimicrobial and biophysical properties Source: Journal of Molecular Structure / R Discovery (2017/2020) URL:[Link]

Sources

Exploratory

The Synthetic Challenge of the 2,5-Methanocyclopenta[b]pyrrole Core: An In-depth Technical Guide to Total Synthesis Pathways

Abstract The 2,5-methanocyclopenta[b]pyrrole core, a bridged azabicyclo[3.3.0]octane system fused to a pyrrole moiety, represents a formidable synthetic challenge and is the defining structural feature of a range of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,5-methanocyclopenta[b]pyrrole core, a bridged azabicyclo[3.3.0]octane system fused to a pyrrole moiety, represents a formidable synthetic challenge and is the defining structural feature of a range of biologically active natural products, most notably the Melodinus and select Kopsia alkaloids. This in-depth technical guide provides a comprehensive overview of the total synthesis pathways developed to construct this intricate molecular architecture. We will dissect the key synthetic strategies, delving into the mechanistic underpinnings of pivotal transformations and providing detailed experimental protocols for their execution. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex alkaloids and the exploration of novel chemical space for therapeutic innovation.

Introduction: The Architectural Intricacy of the 2,5-Methanocyclopenta[b]pyrrole Alkaloids

The family of natural products characterized by the 2,5-methanocyclopenta[b]pyrrole core has garnered significant attention from the synthetic chemistry community due to their complex, three-dimensional structures and promising biological activities. Prominent members of this family include meloscine, epimeloscine, and scandine, isolated from plants of the Melodinus genus.[1][2] These molecules feature a rigid, caged framework with multiple contiguous stereocenters, including at least one quaternary carbon, making their stereocontrolled synthesis a significant undertaking. The development of synthetic routes to these alkaloids has not only provided access to these rare natural products for further biological evaluation but has also spurred the development of novel synthetic methodologies and strategies.

This guide will explore the primary strategic disconnections and the key bond-forming reactions that have been successfully employed to conquer the synthetic challenges posed by this unique heterocyclic system. We will focus on the logic behind the chosen synthetic routes and the experimental nuances that are critical for their successful implementation.

Key Synthetic Strategies for the Construction of the 2,5-Methanocyclopenta[b]pyrrole Core

The total synthesis of 2,5-methanocyclopenta[b]pyrrole natural products has been approached from several distinct strategic viewpoints. These can be broadly categorized by the key bond-forming event used to construct the core bicyclic or tricyclic system.

Pericyclic and Photochemical Approaches

One of the earliest and most classic approaches to the meloscine core, pioneered by Overman, utilizes a powerful tandem aza-Cope rearrangement-Mannich cyclization.[3] This elegant cascade reaction allows for the rapid assembly of the complex tricyclic core from a relatively simple precursor.

Causality of the Strategy: The aza-Cope rearrangement is a thermally or acid-catalyzed[4][4]-sigmatropic rearrangement of an amino-substituted 1,5-diene. In the context of meloscine synthesis, this rearrangement is ingeniously coupled with a subsequent Mannich cyclization, where an iminium ion, formed in situ, is trapped by an enol nucleophile. This sequence not only forms the key carbon-carbon bonds of the cyclopentane ring but also sets several of the crucial stereocenters. The stereochemical outcome of the reaction is dictated by the chair-like transition state of the aza-Cope rearrangement.[5]

Experimental Protocol: Aza-Cope Rearrangement-Mannich Cyclization

The following is a representative protocol for this key transformation:

  • Precursor Synthesis: The synthesis of the requisite amino-substituted 1,5-diene precursor is a multi-step process, often starting from a substituted aniline.

  • Iminium Ion Formation: The amino ketone precursor is treated with an acid, such as p-toluenesulfonic acid (PTSA), in a suitable solvent like benzene or toluene. This facilitates the formation of the key iminium ion intermediate.[6]

  • Cascade Reaction: The reaction mixture is heated to reflux to initiate the aza-Cope rearrangement, which is immediately followed by the Mannich cyclization.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, quenched, and the product is extracted. Purification is typically achieved through column chromatography.

Logical Flow of the Aza-Cope/Mannich Cascade:

aza_cope_mannich Start Amino-substituted 1,5-diene Precursor Iminium Iminium Ion Formation (Acid-catalyzed) Start->Iminium AzaCope [3,3] Aza-Cope Rearrangement Iminium->AzaCope Heat Mannich Intramolecular Mannich Cyclization AzaCope->Mannich In situ Core Tricyclic Core of Meloscine Mannich->Core

Caption: The Aza-Cope/Mannich cascade for core synthesis.

Photochemical methods offer a powerful tool for the construction of strained ring systems. In the context of 2,5-methanocyclopenta[b]pyrrole synthesis, intramolecular [2+2] photocycloaddition has been employed to construct the cyclobutane ring, which can then be elaborated to the desired cyclopentane core.[4]

Causality of the Strategy: This approach relies on the photochemical excitation of an enone tethered to an alkene. Upon irradiation, the enone undergoes a [2+2] cycloaddition with the alkene to form a cyclobutane ring. The regioselectivity of this reaction is often controlled by the length and nature of the tether connecting the enone and the alkene. Subsequent ring expansion or cleavage of the cyclobutane ring can then be used to construct the cyclopentane ring of the natural product.

Experimental Protocol: Intramolecular [2+2] Photocycloaddition of an Enone

A general procedure for this transformation is as follows:

  • Substrate Preparation: The enone substrate with a tethered alkene is synthesized through standard organic transformations.

  • Photochemical Reaction: A solution of the enone in a suitable solvent (e.g., dichloromethane, acetone/water) is degassed to remove oxygen, which can quench the excited state.[4] The solution is then irradiated with a UV lamp (typically a medium-pressure mercury lamp with a Pyrex filter) until the starting material is consumed.[4]

  • Product Isolation: The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography.

Radical-Mediated Cyclizations

Radical cyclizations have emerged as a powerful and versatile tool in natural product synthesis, and they have been successfully applied to the construction of the 2,5-methanocyclopenta[b]pyrrole core.

A particularly efficient and concise synthesis of (±)-epimeloscine and (±)-meloscine was achieved through a cascade radical annulation of a divinylcyclopropane precursor.[1][7]

Causality of the Strategy: This strategy involves the generation of a radical species that adds to one of the vinyl groups of the divinylcyclopropane. The resulting radical then triggers the opening of the strained cyclopropane ring, followed by a series of intramolecular cyclizations to rapidly assemble the tetracyclic core of the natural product in a single step. The stereoselectivity of this cascade is a key feature, leading to the formation of the epimeloscine stereochemistry.[1]

Experimental Protocol: Tandem Radical Cyclization of Divinylcyclopropane

A representative protocol for this key step is as follows:

  • Precursor Synthesis: The divinylcyclopropane precursor is prepared in several steps, often involving a rhodium-catalyzed cyclopropanation.[1]

  • Radical Cyclization: To a refluxing solution of the divinylcyclopropane precursor in toluene, a solution of a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride) is added slowly via syringe pump.[1]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the tin byproducts are removed. The crude product is then purified by column chromatography.

Pathway of the Divinylcyclopropane Radical Cascade:

radical_cascade Start Divinylcyclopropane Precursor Radical_Add Radical Addition to Vinyl Group Start->Radical_Add AIBN, Bu3SnH Ring_Opening Cyclopropane Ring Opening Radical_Add->Ring_Opening Cyclization1 First Intramolecular Cyclization Ring_Opening->Cyclization1 Cyclization2 Second Intramolecular Cyclization Cyclization1->Cyclization2 Product Tetracyclic Core Cyclization2->Product

Caption: Key steps in the divinylcyclopropane radical cascade.

Another innovative approach involves the thermal decomposition of an allenyl azide to generate a diradical intermediate, which then undergoes a cascade of cyclizations to form the azabicyclo[3.3.0]octane core.[8][9]

Causality of the Strategy: This method relies on the unique reactivity of allenyl azides. Upon heating, the azide undergoes an intramolecular [3+2] cycloaddition with the allene, followed by the extrusion of dinitrogen to generate a vinylidene and an azirine, which rearranges to a diradical. This diradical then cyclizes to form the bicyclic core. The stereochemical outcome is controlled by the geometry of the cyclization transition states.

Experimental Protocol: Allenyl Azide Cycloaddition/Diradical Cyclization

A typical procedure for this transformation is:

  • Substrate Synthesis: The allenyl azide precursor is synthesized from a corresponding propargyl alcohol.[9]

  • Thermolysis: A solution of the allenyl azide in a high-boiling solvent (e.g., toluene, xylene) is heated to reflux.[10]

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography.

Transition Metal-Catalyzed Cycloadditions

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, has been effectively utilized in the synthesis of the meloscine framework.[11][12]

Causality of the Strategy: This reaction provides a direct route to cyclopentenones, which are versatile intermediates for the synthesis of the 2,5-methanocyclopenta[b]pyrrole core. The intramolecular version of the Pauson-Khand reaction is particularly powerful for constructing fused and bridged bicyclic systems with high stereocontrol. The reaction is typically mediated by cobalt or rhodium carbonyl complexes.

Experimental Protocol: Intramolecular Pauson-Khand Reaction

A general protocol for the cobalt-mediated intramolecular Pauson-Khand reaction is as follows:

  • Enyne Precursor Synthesis: The enyne substrate is synthesized using standard methodologies.

  • Cobalt Complex Formation: The enyne is treated with dicobalt octacarbonyl in a suitable solvent (e.g., dichloromethane) to form the alkyne-cobalt complex.

  • Cyclization: The reaction mixture is then heated, or an N-oxide promoter (e.g., N-methylmorpholine N-oxide) is added, to induce the cycloaddition.

  • Decomplexation and Purification: After the reaction, the cobalt is removed, and the product is purified by column chromatography.

Multi-Component Reactions

The Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an alkene, has been employed to construct the quinoline portion of the meloscine skeleton.[13]

Causality of the Strategy: This reaction provides a convergent and efficient method for the synthesis of tetrahydroquinolines. In the context of meloscine synthesis, this strategy allows for the rapid assembly of the aromatic A and B rings, which can then be further functionalized and elaborated to the complete pentacyclic structure.

Experimental Protocol: Domino Povarov Reaction

A representative procedure for a domino Povarov reaction is as follows:

  • Reaction Setup: A solution of an arylamine and an activated alkyne (e.g., methyl propiolate) in a protic solvent like ethanol is stirred at room temperature.[13]

  • Addition of Aldehyde and Catalyst: An aromatic aldehyde and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) are then added to the reaction mixture.[13]

  • Reaction and Work-up: The mixture is stirred for an extended period, and the resulting precipitate is collected and washed to afford the tetrahydroquinoline product.

Comparative Analysis of Synthetic Pathways

The choice of a synthetic strategy for the 2,5-methanocyclopenta[b]pyrrole core depends on several factors, including the desired stereochemistry, the availability of starting materials, and the overall efficiency of the route. The following table provides a summary and comparison of the key synthetic strategies discussed.

Strategy Key Reaction Advantages Disadvantages Key Natural Product Target(s) Overall Yield (approx.) Longest Linear Sequence (approx.)
Aza-Cope/Mannich Cascade [4][4]-Sigmatropic Rearrangement / Mannich CyclizationRapid construction of tricyclic core; good stereocontrol.Can require harsh conditions; substrate synthesis can be lengthy.Meloscine, Epimeloscine~3-5%~20-25 steps
[2+2] Photocycloaddition Photochemical CycloadditionAccess to strained ring systems; can set multiple stereocenters.Often low yields; requires specialized equipment; subsequent ring manipulation needed.MeloscineVariable, often low for the key step>20 steps
Divinylcyclopropane Annulation Radical CascadeVery concise; high stereoselectivity for epimeloscine.Preparation of the divinylcyclopropane precursor can be challenging.Epimeloscine, Meloscine~6%~10 steps[1]
Allenyl Azide Cascade Diradical CyclizationForms the azabicyclo[3.3.0]octane core efficiently.Azide precursors can be unstable; thermolysis requires high temperatures.Meloscine~2%~19 steps
Pauson-Khand Reaction [2+2+1] CycloadditionDirect access to cyclopentenones; good for fused systems.Stoichiometric use of cobalt can be problematic; regioselectivity can be an issue.MeloscineVariable~15-20 steps
Povarov Reaction [4+2] CycloadditionConvergent; efficient for tetrahydroquinoline synthesis.Primarily for the aromatic portion; still requires significant elaboration.Meloscine frameworkNot reported for full synthesisN/A

Conclusion and Future Outlook

The total synthesis of 2,5-methanocyclopenta[b]pyrrole natural products has been a fertile ground for the development and application of elegant and powerful synthetic strategies. From classic pericyclic cascade reactions to modern radical-mediated and transition metal-catalyzed transformations, the chemical community has devised a diverse array of solutions to tame the complexity of this unique alkaloid family.

The cascade radical annulation of divinylcyclopropanes stands out for its remarkable efficiency and conciseness in accessing the core of epimeloscine and meloscine.[1] Future efforts in this field will likely focus on the development of even more efficient and enantioselective methods for the construction of the 2,5-methanocyclopenta[b]pyrrole core. The application of new catalytic systems and the exploration of novel cascade reactions hold the promise of further streamlining the synthesis of these fascinating natural products and their analogues, thereby facilitating deeper investigations into their therapeutic potential.

References

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Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of the 2,5-Methanocyclopenta[b]pyrrole Scaffold

Strategic Rationale & Scaffold Significance The 2,5-methanocyclopenta[b]pyrrole framework (CAS 143622-23-5) is a highly specialized, rigid, three-dimensional aza-bridged scaffold utilized extensively in pharmaceutical an...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Scaffold Significance

The 2,5-methanocyclopenta[b]pyrrole framework (CAS 143622-23-5) is a highly specialized, rigid, three-dimensional aza-bridged scaffold utilized extensively in pharmaceutical and materials research and development[1]. Unlike planar pyrrole derivatives, this caged bicyclic/tricyclic architecture forces appended pharmacophores into precise spatial vectors, dramatically enhancing target binding affinity and metabolic stability.

Historically, the asymmetric synthesis of fused cyclopenta[b]pyrroles has been challenging due to the high reactivity of pyrrole intermediates and the thermodynamic penalty of forming strained bridged systems. Recent breakthroughs in cooperative catalysis have enabled the enantioselective construction of these privileged structural motifs via chiral Brønsted acid-catalyzed cascade reactions[2]. By coupling an asymmetric aza-Piancatelli rearrangement with a subsequent transition-metal-catalyzed intramolecular bridging step, we can achieve the total enantioselective synthesis of the 2,5-methanocyclopenta[b]pyrrole core.

Synthetic Workflow & Logical Architecture

The protocol is divided into two self-validating phases. Phase 1 establishes the absolute stereochemistry of the fused cyclopenta[b]pyrroline core using a sterically congested chiral phosphoric acid (CPA). Phase 2 forges the rigid 2,5-methano bridge via a chemoselective Palladium(0)-catalyzed intramolecular Heck-type cyclization.

SyntheticWorkflow N1 Acyclic Precursor (Alkynyl-furylcarbinol) N2 Asymmetric Cascade (Chiral Brønsted Acid) N1->N2 Aniline, -10°C N3 Cyclopenta[b]pyrroline Intermediate (>95% ee) N2->N3 Stereocontrol N4 Intramolecular Bridging (Pd-Catalyzed Heck) N3->N4 Pd2(dba)3, Base N5 2,5-Methanocyclopenta[b]pyrrole (Target Scaffold) N4->N5 5-exo-trig N6 Self-Validation (Chiral SFC & 2D-NMR) N5->N6 QC Check

Fig 1: Catalytic workflow for enantioselective synthesis of 2,5-methanocyclopenta[b]pyrrole.

Phase 1: Asymmetric Aza-Piancatelli Cascade

Causality & Rationale

The initial challenge is setting the stereocenters of the cyclopentane ring. We utilize a chiral [H8]-BINOL-derived N-triflylphosphoramide catalyst. The Brønsted acid protonates the furylcarbinol, triggering dehydration to form a highly reactive, hydrogen-bonded 3-methide-3H-pyrrole intermediate[3]. The bulky chiral environment of the catalyst shields one face of this intermediate, dictating the facial selectivity of the subsequent nucleophilic attack by the aniline derivative and the ensuing 4π-electrocyclization[2].

Step-by-Step Protocol
  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add the alkynyl-functionalized tertiary furylcarbinol (1.0 mmol) and the target aniline derivative (1.2 mmol).

  • Solvent Addition: Dissolve the reagents in anhydrous 1,2-dichloroethane (DCE, 10 mL) and cool the mixture to -10 °C using a cryocooler.

  • Catalyst Introduction: Add the chiral [H8]-BINOL-derived N-triflylphosphoramide catalyst (5 mol%). Crucial Causality: Adding the catalyst at -10 °C suppresses the background racemic thermal rearrangement, ensuring the chiral ion-pair dictates stereogenesis.

  • Reaction Maturation: Stir the mixture at -10 °C for 24 hours.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3 (5 mL) to neutralize the Brønsted acid. Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 8:2).

Self-Validation Checkpoints
  • In-Process TLC: The intermediate cyclopenta[b]pyrroline exhibits bright blue fluorescence under UV 254 nm due to extended conjugation. It stains deep purple with p-anisaldehyde. If the reaction mixture turns opaque black, it indicates acid-catalyzed polymerization of the furan (often caused by moisture or elevated temperatures).

  • Chiral Validation: Analyze the purified intermediate via Chiral SFC (e.g., Chiralpak AD-H column). Do not proceed to Phase 2 if the enantiomeric excess (ee) is < 90%. A low ee here will result in an intractable mixture of diastereomers during the bridging step.

Quantitative Optimization Data

The choice of catalyst and temperature is strictly governed by the data summarized in Table 1.

EntryCatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
1(R)-TRIPToluene2545728:1
2(S)-SPINOL-CPADCM0688512:1
3[H8]-BINOL-N-TfDCE25828915:1
4 [H8]-BINOL-N-Tf DCE -10 88 96 >20:1

Table 1: Optimization parameters for the asymmetric aza-Piancatelli cascade. Entry 4 represents the validated protocol conditions.

Phase 2: Palladium-Catalyzed Methano-Bridge Formation

Causality & Rationale

To form the 2,5-methanocyclopenta[b]pyrrole scaffold, a carbon bridge must be forged between C2 of the pyrrole and C5 of the cyclopentane ring. We employ a Pd(0)-catalyzed intramolecular Heck-type cyclization. The Pd(0) species undergoes oxidative addition into the pre-installed C5-halide/acetate of the cyclopenta[b]pyrroline intermediate. The rigid cis-fused geometry of the intermediate forces the Pd(II) complex into close spatial proximity with the C2-alkene/pyrrole motif, driving a rapid, chemoselective 5-exo-trig cyclization to form the methano bridge.

Step-by-Step Protocol
  • Catalyst Activation: In a nitrogen-filled glovebox, charge a pressure vial with Pd2(dba)3 (2.5 mol%), Xantphos ligand (6 mol%), and Ag2CO3 (2.0 equiv).

  • Substrate Addition: Dissolve the chiral cyclopenta[b]pyrroline intermediate (0.5 mmol) in degassed anhydrous toluene (5 mL) and transfer it to the vial.

  • Cyclization: Seal the vial, remove it from the glovebox, and heat to 90 °C in an oil bath for 12 hours. Crucial Causality: The bidentate Xantphos ligand enforces a wide bite angle on the Pd center, which accelerates the reductive elimination step and prevents competitive β-hydride elimination that would yield an unbridged diene.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove silver salts and palladium black, and elute with EtOAc (20 mL).

  • Purification: Concentrate the filtrate and purify via basic alumina column chromatography (Hexanes/EtOAc 9:1) to yield the pure 2,5-methanocyclopenta[b]pyrrole.

Self-Validation Checkpoints
  • NMR Anisotropy Check: The formation of the 2,5-methano bridge introduces extreme structural rigidity. In the ^1^H NMR spectrum, the newly formed bridging methylene protons are forced directly into the anisotropic shielding cone of the pyrrole ring. You must observe a characteristic, highly shielded upfield shift ( δ 0.5 – 1.2 ppm) for these protons. If these signals are absent, the bridging cyclization failed.

  • 2D NOESY: Confirm the 3D spatial arrangement by verifying NOE cross-peaks between the bridging methylene protons and the N-substituent of the pyrrole ring.

References

  • Wang, X., et al. (2024). "Asymmetric Construction of Functionalized Cyclopenta[b]pyrrolines via Cascade Aza-Piancatelli/Hydroamination Reactions". Organic Letters, 26(30), 6543-6548. URL:[Link]

  • Schneider, C., et al. (2020). "Cycloannulation of In-Situ-Generated 3-Methide-3H-pyrroles: Asymmetric Synthesis of Cyclopenta[b]pyrroles". Organic Letters, 22(22), 9065−9070. URL:[Link]

Sources

Application

Application Note: 2,5-Methanocyclopenta[b]pyrrole Derivatives as Chiral Ligands in Asymmetric Catalysis

Executive Summary & Mechanistic Rationale The drive to "escape from flatland" in modern drug discovery and catalytic design has led to the widespread adoption of sp³-rich, rigid three-dimensional scaffolds[1]. While natu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The drive to "escape from flatland" in modern drug discovery and catalytic design has led to the widespread adoption of sp³-rich, rigid three-dimensional scaffolds[1]. While natural chiral pool derivatives like L-proline have historically dominated organocatalysis and ligand design, monocyclic pyrrolidines suffer from inherent conformational flexibility. Specifically, rapid envelope-to-envelope pseudorotation can lead to multiple reactive transition states, subtly eroding enantioselectivity in highly demanding transformations.

To overcome this, researchers have turned to bridged bicyclic and tricyclic pyrrolidine architectures, notably the 2-azabicyclo[2.2.1]heptane (2-azanorbornane) and its more sterically demanding fused analogue, 2,5-methanocyclopenta[b]pyrrole [2]. These scaffolds possess inherent 3D character (high PMI and PBF scores) and provide a deep, rigid chiral pocket[1].

Causality in Ligand Design

The superiority of the 2,5-methanocyclopenta[b]pyrrole scaffold lies in its strict geometric constraints:

  • Suppression of Nitrogen Inversion: The methylene bridge physically locks the puckering of the pyrrolidine ring, fixing the spatial orientation of the nitrogen lone pair.

  • Facial Shielding: The rigid exo and endo faces of the bicyclic/tricyclic framework provide absolute steric differentiation. When an enamine or iminium intermediate forms (in organocatalysis) or when a metal binds (in transition-metal catalysis), the electrophile is forced to approach exclusively from the unhindered face.

  • Modularity: The scaffold can be derivatized into (N,O), (N,N), (N,P), or (N,S)-donating ligands, making it a universal platform for asymmetric synthesis[3].

Scaffold Synthesis & Functionalization Workflow

The synthesis of these rigidified scaffolds typically relies on a highly stereoselective aza-Diels-Alder reaction between cyclopentadiene and a chiral imine, followed by selective deprotection and functionalization[2].

LigandSynthesis A Cyclopentadiene + Chiral Imine B Aza-Diels-Alder Cycloaddition A->B Lewis Acid C Bridged Core (endo/exo) B->C [4+2] Reaction D Deprotection & Resolution C->D H2, Pd/C E 2,5-Methanocyclopenta[b]pyrrole Scaffold D->E Scaffold Isolation F Functionalization (N,P or N,S ligands) E->F Derivatization

Workflow for the synthesis of bridged pyrrolidine chiral ligands via Aza-Diels-Alder.

Protocol 1: Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Ketones

Bridged pyrrolidine derivatives featuring an appended phosphine group (N,P-ligands) are highly privileged in Ir-catalyzed asymmetric transfer hydrogenation. The rigid secondary amine (NH effect) actively participates in the outer-sphere mechanism, directing the hydride transfer to the prochiral ketone.

Materials & Reagents
  • Precatalyst: [Ir(COD)Cl]₂ (0.5 mol%)

  • Ligand: 2,5-methanocyclopenta[b]pyrrole-derived N,P-ligand (1.1 mol%)

  • Base: Potassium tert-butoxide (KOtBu, 10 mol%)

  • Hydrogen Donor: Isopropanol (anhydrous, degassed)

  • Substrates: Prochiral aryl-alkyl ketones

Step-by-Step Methodology

Note: This protocol constitutes a self-validating system. The visual color change of the Ir-complex during activation serves as an internal checkpoint.

  • Catalyst Activation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol) and the chiral N,P-ligand (0.011 mmol).

  • Complexation: Add 2.0 mL of anhydrous, degassed isopropanol. Stir at room temperature for 30 minutes. Validation Check: The solution will transition from yellow to a deep orange-red, indicating successful formation of the active Ir-monomer complex.

  • Substrate Addition: Add the prochiral ketone (1.0 mmol) to the active catalyst solution.

  • Initiation: Add KOtBu (1.1 mg, 0.01 mmol) dissolved in 1.0 mL of isopropanol to initiate the catalytic cycle.

  • Reaction Monitoring: Stir the reaction at 25 °C. Monitor the conversion via TLC or GC-FID using dodecane as an internal standard. The rigid chiral pocket of the ligand ensures that hydride delivery from the Ir-H species occurs exclusively to the Re-face of the ketone.

  • Quenching & Workup: Once complete (typically 4–12 hours), quench the reaction by exposing it to air and filtering through a short pad of silica gel (eluting with EtOAc).

  • Analysis: Concentrate the filtrate in vacuo. Determine the enantiomeric excess (ee) via chiral HPLC.

Expected Quantitative Data
EntrySubstrateTime (h)Yield (%)Enantiomeric Excess (ee %)
1Acetophenone4>9998
24-Methoxyacetophenone69796
31-Indanone129599
42-Acetylpyridine89894

Table 1: Performance of the 2,5-methanocyclopenta[b]pyrrole N,P-ligand in Ir-catalyzed ATH.

Protocol 2: Organocatalytic Asymmetric Michael Addition

Beyond transition-metal catalysis, the secondary amine of the 2,5-methanocyclopenta[b]pyrrole scaffold functions as a highly efficient organocatalyst via enamine activation. The steric bulk of the bridged core completely shields one face of the enamine, providing near-perfect stereocontrol[4].

CatalyticCycle A Bridged Pyrrolidine Catalyst (Secondary Amine) C Enamine Intermediate (Rigid 3D Conformation) A->C B Aldehyde Substrate B->C -H2O D Electrophile Approach (Re-face blocked by core) C->D E C-C Bond Formation (Si-face attack) D->E High Stereocontrol F Hydrolysis E->F F->A Recycle Catalyst G Enantioenriched Product + Catalyst Regeneration F->G

Organocatalytic cycle demonstrating steric shielding by the rigid bridged pyrrolidine core.

Materials & Reagents
  • Catalyst: 2,5-methanocyclopenta[b]pyrrole secondary amine (10 mol%)

  • Co-catalyst: Benzoic acid (10 mol%)

  • Solvent: Toluene (anhydrous)

  • Substrates: Aliphatic aldehydes and nitroolefins

Step-by-Step Methodology

Note: The choice of a non-polar solvent (toluene) is causal; it maximizes the hydrogen-bonding network between the co-catalyst, the nitro group of the electrophile, and the enamine intermediate, which is critical for high enantioselectivity.

  • Catalyst Preparation: In an ordinary vial equipped with a magnetic stir bar, dissolve the chiral bridged pyrrolidine catalyst (0.05 mmol) and benzoic acid (6.1 mg, 0.05 mmol) in 1.0 mL of anhydrous toluene.

  • Enamine Formation: Add the aliphatic aldehyde (1.0 mmol) to the solution. Stir at room temperature for 10 minutes to allow the pre-equilibration of the enamine intermediate.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Slowly add the nitroolefin (0.5 mmol) in one portion.

  • Reaction Monitoring: Stir the mixture at 0 °C. Validation Check: Monitor the disappearance of the bright yellow color of the nitroolefin, which correlates directly with reaction progress. Confirm via TLC (Hexanes/EtOAc 4:1).

  • Quenching: Upon completion (12–24 hours), quench the reaction by adding 2 mL of saturated aqueous NH₄Cl.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the γ-nitroaldehyde.

Expected Quantitative Data
EntryAldehydeNitroolefinYield (%)dr (syn:anti)ee (%)
1Butanaltrans-β-Nitrostyrene9295:599
2Propanaltrans-β-Nitrostyrene8992:898
3Butanal4-Cl-β-Nitrostyrene9496:4>99
4Isovaleraldehydetrans-β-Nitrostyrene8590:1096

Table 2: Organocatalytic Asymmetric Michael Addition using the bridged pyrrolidine catalyst.

References

  • Wojaczyńska, E. et al. "Chiral pyrrolidine thioethers and 2-azanorbornane derivatives bearing additional nitrogen functions. Enantiopure ligands for palladium-catalyzed asymmetric allylic alkylation." Arkivoc, 2017. 2

  • "Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character." ACS Medicinal Chemistry Letters, 2020. 1

  • "Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes." Angewandte Chemie / NIH, 2025. 4

  • "Zinc complexes formed by 2,2′-bipyridine and 1,10-phenanthroline moieties combined with 2-azanorbornane: modular chiral catalysts for aldol reactions." RSC Advances, 2016. 3

Sources

Method

Application Notes &amp; Protocols: A Strategic Guide to the Pharmacological Screening of 2,5-Methanocyclopenta[b]pyrrole Compound Libraries

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a vast...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The 2,5-methanocyclopenta[b]pyrrole scaffold represents a structurally rigid, three-dimensional variant of the pyrrole pharmacophore. This conformational constraint can be a significant advantage in drug design, as it may enforce a specific orientation for receptor binding, potentially leading to higher potency and selectivity. However, the novelty of this scaffold means its biological targets are largely uncharacterized.

This guide provides a comprehensive, experience-driven framework for the initial pharmacological evaluation of a 2,5-methanocyclopenta[b]pyrrole compound library. We will move beyond a simple recitation of steps to explain the strategic rationale behind each phase of the screening cascade, from initial library preparation to hit validation and secondary profiling. Our objective is to design a self-validating workflow that efficiently identifies true biological activity while minimizing the costly pursuit of artifacts.

Part 1: The Foundation - Library Preparation and Quality Control

The quality of your screening data is fundamentally dependent on the quality and integrity of your compound library. Before any biological assay is performed, meticulous preparation and quality control are paramount.

Protocol 1.1: Compound Library Plating

  • Solubilization: Dissolve each library compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM).

    • Rationale: DMSO is a near-universal solvent for organic molecules and is compatible with most automated liquid handlers and assay formats at low final concentrations (typically ≤0.5%).

  • QC Check (Optional but Recommended): Analyze a subset of compounds from the library via LC-MS to confirm identity and purity (ideally >95%). This step is crucial for building confidence in any identified hits.

  • Master Plate Creation: Using an automated liquid handler to minimize error, create a master plate (e.g., 384-well) containing the 10 mM compound stocks. This plate should be sealed and stored at -20°C or -80°C for long-term use.

  • Assay-Ready Plates: From the master plate, create intermediate or "assay-ready" plates by diluting the compounds to a lower concentration (e.g., 1 mM) in DMSO. These plates will be used for the primary screen.

Part 2: The Broad Net - Primary High-Throughput Screening (HTS)

The goal of the primary screen is to rapidly and cost-effectively test thousands of compounds to identify initial "hits" that modulate a biological target or pathway.[3] Given the unknown nature of the 2,5-methanocyclopenta[b]pyrrole scaffold, a multipronged approach is logical. We recommend initiating screening with a panel that assesses general cytotoxicity alongside assays for broad, "high-value" target classes known to be modulated by other pyrrole derivatives.[4][5]

  • Tier 1 (Essential): A cell viability assay to flag broadly cytotoxic compounds early.

  • Tier 2 (Target-Directed): Assays against major drug target families, such as G-Protein Coupled Receptors (GPCRs) and kinases.

HTS_Workflow cluster_prep Library Preparation cluster_analysis Hit Triage cluster_secondary Secondary Screening Lib 10 mM Compound Library in DMSO AssayReady Assay-Ready Plates (e.g., 1 mM) Lib->AssayReady Dilution Data Raw Data Analysis (Z'-factor, % inhibition) Hits Primary Hits Data->Hits Secondary Validated Hits (Confirmed IC₅₀) Hits->Secondary Confirmation & Dose-Response Viability Viability Viability->Data GPCR GPCR GPCR->Data Kinase Kinase Kinase->Data

Protocol 2.1: Primary Cell Viability Screen (Promega CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active, viable cells.[6][7] It serves as a crucial first pass to identify compounds that are cytotoxic, which is valuable data in itself (e.g., for oncology) and essential for interpreting results from other cell-based assays.

  • Cell Plating: Seed a human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HCT116) into 384-well white, clear-bottom assay plates at a pre-optimized density (e.g., 5,000 cells/well). Incubate for 24 hours.

    • Rationale: A white plate maximizes the luminescent signal. The 24-hour incubation allows cells to adhere and recover from plating.

  • Compound Addition: Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer a small volume (e.g., 50 nL) of compound from the assay-ready plate to the cell plate for a final screening concentration of 10 µM. Also include positive (e.g., bortezomib) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.

  • Signal Development: Place plates on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader (e.g., PerkinElmer EnVision®).

  • Data Analysis: Normalize the data using the controls (% viability = (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl) * 100). A typical hit threshold might be <50% viability.

Part 3: Hit Validation - Separating Signal from Noise

A primary hit is not a validated lead. HTS campaigns inevitably produce false positives due to assay interference or non-specific compound activity.[8] A rigorous hit validation cascade is essential to focus resources on the most promising molecules.

The Hit Triage Process:

  • Confirm Activity: Re-test all primary hits from a fresh sample of the compound powder to confirm activity and rule out sample tracking errors.

  • Dose-Response Curve: Test the confirmed hits in a 10-point, 3-fold serial dilution (e.g., from 50 µM down to ~2.5 nM) in the primary assay to determine their potency (IC₅₀). A classic sigmoidal dose-response curve is a hallmark of a well-behaved compound.

  • Orthogonal Assay: Confirm the activity in a mechanistically distinct assay. For example, if a hit comes from a luminescent viability assay, confirm it with a fluorescent assay that measures a different cellular parameter, like membrane integrity (e.g., CellTox™ Green). This ensures the observed effect is not an artifact of the detection technology.

  • Selectivity Screening: Screen hits against related targets to assess selectivity. For example, a kinase inhibitor should be profiled against a panel of other kinases.

Hit_Triage_Logic Start Primary Hit ReTest Re-test from Fresh Solid Sample Start->ReTest DoseResponse Generate Dose-Response Curve (Determine IC₅₀) ReTest->DoseResponse Activity Confirmed Discard1 Discard (Not reproducible) ReTest->Discard1 No Activity Orthogonal Test in Orthogonal Assay DoseResponse->Orthogonal Selectivity Profile in Selectivity Panel Orthogonal->Selectivity Activity Confirmed Discard2 Discard (Assay artifact) Orthogonal->Discard2 No Activity Validated Validated Hit for Lead Optimization Selectivity->Validated Selective Profile Discard3 Discard (Non-selective) Selectivity->Discard3 Poor Selectivity

Part 4: Secondary Assays - Elucidating Mechanism of Action

Secondary assays are designed to provide deeper mechanistic insight into how a validated hit interacts with its target.[4][5] Here, we provide protocols for two common target classes.

Protocol 4.1: GPCR Target Engagement using BRET

Bioluminescence Resonance Energy Transfer (BRET) assays are powerful tools for monitoring protein-protein interactions in live cells in real-time. This protocol describes an assay to measure the interaction between a GPCR and β-arrestin, a key event in receptor desensitization.

GPCR_Signaling cluster_BRET Proximity-Based Assay Ligand Agonist Receptor GPCR-Rluc Ligand->Receptor Binding G_Protein G Protein Receptor->G_Protein Activation Arrestin β-Arrestin-YFP Receptor->Arrestin Recruitment BRET BRET Signal (Energy Transfer) Downstream Downstream Signaling (e.g., ERK activation) G_Protein->Downstream

  • Cell Line Generation: Co-express the target GPCR fused to Renilla luciferase (Rluc) and β-arrestin fused to Yellow Fluorescent Protein (YFP) in a suitable cell line (e.g., HEK293).

  • Cell Plating: Plate the engineered cells in 96- or 384-well white plates and incubate overnight.

  • Compound Pre-incubation: Add serial dilutions of the test compound (antagonist) or vehicle control to the cells. Incubate for 15-30 minutes.

  • Substrate Addition: Add the Rluc substrate (e.g., coelenterazine h) to all wells.

  • Agonist Stimulation: Immediately after substrate addition, add a known agonist for the target GPCR at a concentration that gives ~80% of the maximal response (EC₈₀).

  • Data Acquisition: Measure the light emission simultaneously at two wavelengths using a BRET-capable plate reader (e.g., 480 nm for Rluc and 530 nm for YFP).

  • Data Analysis: Calculate the BRET ratio (Emission at 530 nm / Emission at 480 nm). Plot the BRET ratio against the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Protocol 4.2: Kinase Inhibition using TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust biochemical assays for measuring kinase activity. This protocol outlines a generic format for measuring the inhibition of a kinase that phosphorylates a biotinylated peptide substrate.

  • Reagent Preparation:

    • Kinase Reaction Buffer: A buffer containing HEPES, MgCl₂, DTT, and BSA.

    • ATP Solution: Prepare ATP at 2x the final desired concentration (ideally at the Kₘ for the kinase).

    • Substrate/Kinase Mix: Prepare a mix containing the kinase and its biotinylated peptide substrate at 2x their final concentrations.

    • Stop/Detection Mix: A buffer containing EDTA (to stop the reaction), a Europium-labeled anti-phospho-specific antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Kinase Reaction:

    • Add 5 µL of test compound dilution to the wells of a low-volume 384-well plate.

    • Add 5 µL of the Substrate/Kinase Mix to all wells.

    • Initiate the reaction by adding 5 µL of the ATP solution. Incubate at room temperature for 60-120 minutes.

  • Detection:

    • Add 5 µL of the Stop/Detection Mix to all wells.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the APC wavelength (e.g., 665 nm) and the Europium wavelength (e.g., 615 nm) after excitation at ~340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Part 5: Data Presentation and Next Steps

All quantitative data, particularly potency values, should be summarized in a clear, tabular format to facilitate comparison and the elucidation of structure-activity relationships (SAR).

Table 1: Example Summary of Pharmacological Data

Compound IDPrimary Screen (% Viability @ 10 µM)Kinase X IC₅₀ (µM)GPCR Y IC₅₀ (µM)Selectivity (Fold vs. Kinase Z)
MCP-00145.20.25> 50200
MCP-00298.1> 501.5N/A
MCP-0038.70.0812.350
...............

Data is for illustrative purposes only.

The data generated from this screening cascade provides the foundation for the next phase of drug discovery. Validated, potent, and selective hits become the starting point for medicinal chemistry efforts in a hit-to-lead program, where chemists will synthesize analogs to improve potency, selectivity, and drug-like properties.

References

  • News-Medical.Net. (2021, March 12). Primary vs Secondary Assays in Preclinical Testing. Retrieved from [Link]

  • Jin, H., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Secondary Screening. Retrieved from [Link]

  • Bains, W. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

  • Xie, M., et al. (n.d.). Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. Assay and Drug Development Technologies. Retrieved from [Link]

  • Dale, T. J., et al. (2008). Ion channel screening. PubMed. Retrieved from [Link]

  • AXXAM. (n.d.). Biochemical Assays for Drug Discovery. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (n.d.). 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Biocompare. (2020, November 12). Screening Ion Channels for Roles in Disease. Retrieved from [Link]

  • Her, C., et al. (2015). FRET and BRET-Based Biosensors in Live Cell Compound Screens. PMC - NIH. Retrieved from [Link]

  • Picon, F. (2012, May 7). Ion Channel Screening: Advances in Technologies and Analysis. Frontiers in Pharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now. Retrieved from [Link]

  • Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Aldeghi, M., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Retrieved from [Link]

  • Jenkinson, S., et al. (2020, April 14). A practical guide to secondary pharmacology in drug discovery. PubMed. Retrieved from [Link]

  • Khan, I. A., et al. (2020, July 18). High-throughput screening of compounds library to identify novel inhibitors against latent Mycobacterium tuberculosis using streptomycin-dependent Mycobacterium tuberculosis 18b strain as a model. PubMed. Retrieved from [Link]

  • Montana Molecular. (2024, May 14). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Retrieved from [Link]

  • Wassermann, A. M., et al. (2016, October 27). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics. Retrieved from [Link]

  • Caron, M. G., et al. (2014, April 15). Application of BRET for Studying G Protein-Coupled Receptors. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • IntechOpen. (2013, January 23). Data Analysis Approaches in High Throughput Screening. Retrieved from [Link]

  • Johnson, G. L., et al. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Retrieved from [Link]

  • Sliwoski, G., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. PMC. Retrieved from [Link]

  • Novopro. (n.d.). Importance of Target Identification & Validation in Drug Development. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis Procedures for 2,5-Methanocyclopenta[b]pyrrole Building Blocks

Executive Summary The pharmaceutical industry's shift toward higher fraction sp³ (Fsp³) character has driven the demand for conformationally restricted, three-dimensional scaffolds. Bridged bicyclic amines, specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's shift toward higher fraction sp³ (Fsp³) character has driven the demand for conformationally restricted, three-dimensional scaffolds. Bridged bicyclic amines, specifically 2,5-methanocyclopenta[b]pyrroles (and their octahydro derivatives), have emerged as highly valuable bioisosteres for standard pyrrolidines and piperidines[1]. Adding a bridge to a saturated heterocycle induces entropy reduction, significantly decreases lipophilicity (logD), and enhances aqueous solubility[2].

However, translating the synthesis of these complex bridged architectures from discovery chemistry to process scale presents significant challenges, primarily concerning stereocontrol, thermal hazard mitigation, and the elimination of unscalable chromatographic purification. This application note details a robust, self-validating, chromatography-free scale-up protocol for the synthesis of 2,5-methanocyclopenta[b]pyrrole building blocks via an intramolecular[3+2] azomethine ylide cycloaddition.

Strategic Rationale & Mechanistic Causality

The most atom-economical approach to the 2,5-methanocyclopenta[b]pyrrole framework is the intramolecular [3+2] cycloaddition of an azomethine ylide[3]. In this strategy, a tethered alkenyl aldehyde is condensed with a primary amine (e.g., benzylamine) to form an imine. Under thermal conditions, this imine undergoes tautomerization to generate a reactive 1,3-dipole (azomethine ylide), which immediately undergoes an intramolecular cycloaddition with the tethered alkene.

Causality in Reaction Design:

  • Thermodynamic vs. Kinetic Control: At lower temperatures (<60 °C), the cycloaddition can stall or yield a mixture of endo and exo kinetic products. By executing the reaction in refluxing toluene (110 °C), the system is placed under thermodynamic control, driving the equilibrium exclusively toward the more stable endo-cyclized bridged bicyclic core.

  • Thermal Hazard Mitigation: Azomethine ylide generation and subsequent cycloaddition can be highly exothermic. To prevent thermal runaway at scale, the amine is dosed continuously into the refluxing aldehyde solution, ensuring the reactive intermediate is consumed as rapidly as it is generated.

Mechanism A Tethered Alkenyl Aldehyde C Imine Intermediate A->C B Benzylamine (Condensation) B->C D Azomethine Ylide (1,3-Dipole) C->D Tautomerization E Intramolecular [3+2] Cycloaddition D->E Thermal (>90 °C) F Bridged Pyrrolidine Core (2,5-methanocyclopenta[b]pyrrole) E->F Stereoselective

Mechanistic pathway of the intramolecular [3+2] azomethine ylide cycloaddition.

Process Optimization Data

During route scouting, various solvents and temperatures were evaluated to optimize the [3+2] cycloaddition step. The transition from discovery-scale (DCM/THF) to process-scale (Toluene) was critical for eliminating side reactions and avoiding column chromatography.

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)Rationale / Causality
Dichloromethane40 (Reflux)244578Kinetic trapping; incomplete conversion; ylide accumulation.
Tetrahydrofuran65 (Reflux)166285Moderate conversion; competing intermolecular dimerization observed.
Toluene 110 (Reflux) 8 88 >98 Thermodynamic control; complete ylide consumption; enables Dean-Stark.

Self-Validating Scale-Up Protocol

The following protocol is designed for a 100-gram scale synthesis. It incorporates In-Process Controls (IPCs) to ensure the system is self-validating before proceeding to subsequent steps.

Step 1: Synthesis of N-Benzyl-octahydro-2,5-methanocyclopenta[b]pyrrole

Objective: Construct the bridged bicyclic core via Dean-Stark enabled cycloaddition.

  • Preparation: Charge a 2 L jacketed reactor equipped with a Dean-Stark apparatus, mechanical stirrer, and internal temperature probe with 2-(cyclopent-2-en-1-yl)acetaldehyde (100 g, 0.91 mol) and anhydrous toluene (800 mL).

  • Heating: Heat the solution to a gentle reflux (internal temperature ~110 °C).

  • Controlled Dosing: Using a dosing pump, add benzylamine (102 g, 0.95 mol, 1.05 equiv) dropwise over 2 hours.

    • Causality: Slow dosing prevents the accumulation of the imine/ylide intermediate, mitigating exothermic spikes and preventing intermolecular dimerization.

  • Water Removal: Continue refluxing for 6 hours, continuously removing the azeotropically distilled water via the Dean-Stark trap.

  • IPC (Self-Validation): Sample the reaction mixture and analyze via HPLC (UV 210 nm). The reaction is deemed complete when the residual aldehyde is <1.0% AUC.

  • Workup: Cool the reactor to 20 °C. Wash the organic layer with 1M aqueous NaOH (2 × 200 mL) to remove acidic impurities, followed by brine (200 mL). Concentrate the toluene layer under reduced pressure to yield the crude N-benzyl intermediate as a viscous amber oil. Do not purify; proceed directly to Step 2.

Step 2: Hydrogenolysis and Direct Crystallization

Objective: Remove the benzyl protecting group and isolate the target building block as a high-purity HCl salt without chromatography.

  • Preparation: Transfer the crude N-benzyl intermediate to a 2 L pressure reactor. Dissolve in methanol (1 L).

  • Catalyst Loading: Carefully charge 10% Pd/C (10 g, 50% wet) under a nitrogen blanket.

    • Causality: Wet Pd/C is mandatory at scale to prevent ignition of methanol vapors upon catalyst introduction.

  • Hydrogenolysis: Purge the reactor with nitrogen (3×), then with hydrogen gas (3×). Pressurize the reactor to 3 bar (45 psi) with H₂ and heat to 40 °C. Stir vigorously for 12 hours.

  • IPC (Self-Validation): Sample the reaction and analyze via LC-MS. The reaction is complete when the N-benzyl mass (m/z [M+H]⁺) is completely absent, and only the deprotected secondary amine mass is detected.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol (200 mL).

  • Salt Formation & Crystallization: Concentrate the filtrate to approximately 300 mL. Add isopropanol (500 mL). While stirring at 20 °C, slowly add 4M HCl in dioxane (1.2 equiv). A white precipitate will begin to form immediately.

    • Causality: Isopropanol acts as an anti-solvent for the highly polar HCl salt of the bridged pyrrolidine, forcing crystallization and leaving lipophilic impurities in the mother liquor.

  • Isolation: Cool the slurry to 0 °C for 2 hours. Filter the white crystalline solid, wash with cold isopropanol (100 mL), and dry in a vacuum oven at 45 °C to constant weight.

Workflow cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Deprotection & Isolation R1 Controlled Dosing (Exotherm Mitigation) R2 Toluene Reflux (110 °C) (Thermodynamic Control) R1->R2 D1 Pd/C, H2 (3 bar) (N-De-benzylation) R2->D1 Crude Intermediate D2 HCl/iPrOH Addition (Salt Formation) D1->D2 D3 Direct Crystallization (Chromatography-Free) D2->D3

Scale-up process workflow highlighting safety controls and chromatography-free isolation.

References

  • Enamine. Bridged Pyrrolidine with Reduced Lipophilicity. Enamine.net.
  • ACS Publications.
  • ACS Publications. Multi-Ion Bridged Pathway of N-Oxides to 1,3-Dipole Dilithium Oxide Complexes. The Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

improving low yields in 2,5-methanocyclopenta[b]pyrrole cyclization reactions

Welcome to the technical support center for the synthesis of 2,5-methanocyclopenta[b]pyrrole scaffolds. This guide is designed for researchers, chemists, and drug development professionals who are working with this valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,5-methanocyclopenta[b]pyrrole scaffolds. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable heterocyclic core. The intramolecular cyclization required to form this bridged system can be challenging, often suffering from low yields and inconsistent results.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose issues and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.

Understanding the Core Challenge: The Cyclization Pathway

The formation of the 2,5-methanocyclopenta[b]pyrrole system is not a trivial transformation. It typically proceeds through a complex cascade of reactions. A plausible and widely recognized pathway involves a sequential aza-Piancatelli rearrangement followed by an intramolecular hydroamination/cyclization.[1] Understanding this mechanism is the first step to effective troubleshooting.

A Lewis acid catalyst activates a furfuryl alcohol precursor, which then undergoes nucleophilic attack by an aniline derivative. This triggers the aza-Piancatelli rearrangement to form a key cyclopentenone intermediate. This intermediate then undergoes a final intramolecular cyclization and dehydration to yield the rigid, bicyclic pyrrole product.

Mechanism_Pathway Proposed Cyclization Mechanism cluster_0 Step 1: Aza-Piancatelli Rearrangement cluster_1 Step 2: Intramolecular Cyclization Start Furan Precursor + Aniline Derivative Activation Lewis Acid (LA) Activation of Alcohol Start->Activation + LA Attack Nucleophilic Attack by Aniline Activation->Attack Intermediate1 Cyclopentenone Intermediate Attack->Intermediate1 Rearrangement Cyclization Intramolecular Hydroamination Intermediate1->Cyclization Tautomerization Intermediate1_ref Cyclopentenone Intermediate Dehydration Dehydration Cyclization->Dehydration Product 2,5-Methanocyclopenta[b]pyrrole Dehydration->Product

Caption: Proposed reaction pathway for the synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the cyclization reaction in a direct question-and-answer format.

Question: My reaction has stalled or shows very low conversion of starting material. What are the primary causes?

Answer: Low conversion is typically linked to issues with catalysis, reaction conditions, or reagent quality.

  • Cause 1: Inactive or Inappropriate Catalyst: The choice of Lewis or Brønsted acid is critical.[2][3] Many modern variations of related cyclizations, like the Nazarov reaction, have moved from stoichiometric strong acids to milder, catalytic systems to improve functional group tolerance.[3][4]

    • Solution: Screen a panel of Lewis acids. Copper(II) and Silver(I) triflates are often effective.[4][5] Calcium(II) salts have also been reported as effective and economical catalysts for related transformations.[1] Ensure the catalyst is anhydrous and from a reliable source.

  • Cause 2: Incorrect Temperature: Cyclization reactions have a specific activation energy. Insufficient thermal energy will result in a sluggish reaction, while excessive heat can lead to decomposition of starting materials, intermediates, or the final product.[6]

    • Solution: Perform a temperature screen. Start at room temperature and incrementally increase to 80 °C or higher, monitoring by TLC or LC-MS at each stage. For some transition-metal-catalyzed processes, temperatures up to 110-130 °C may be necessary.[7][8]

  • Cause 3: Reaction Concentration is Too High: This is an intramolecular cyclization. At high concentrations, intermolecular side reactions, such as polymerization of the starting materials, can outcompete the desired ring-closing pathway.[9]

    • Solution: Employ high-dilution principles. Run the reaction at a lower concentration (e.g., 0.1 M down to 0.01 M) to favor the intramolecular pathway. This can be particularly important if you observe the formation of high molecular weight, insoluble material (polymers).

Question: I am forming the product, but my yield is poor due to significant byproduct formation. How can I improve selectivity?

Answer: Byproduct formation points to competing reaction pathways. Identifying the byproduct can provide crucial clues.

  • Cause 1: Furan Byproduct Formation: Under strongly acidic conditions, the 1,4-dicarbonyl-like intermediate can undergo acid-catalyzed dehydration to form a furan, which is a common side reaction in the related Paal-Knorr synthesis.[6][10]

    • Solution: Switch to a milder catalyst. If you are using a strong Brønsted acid (like H₂SO₄), change to a Lewis acid like Cu(OTf)₂ or Sc(OTf)₃.[4] These can promote the desired cyclization under less harsh conditions.

  • Cause 2: Product or Starting Material Degradation: Pyrroles, especially electron-rich ones, can be sensitive to strong acids and oxidative conditions, leading to decomposition or polymerization.[11][12] The product itself might not be stable under the reaction conditions over long periods.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Reduce the reaction temperature if possible. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, as many pyrroles darken upon exposure to air.[12]

  • Cause 3: Incomplete Rearrangement or Isomerization: The stereochemistry and electronic nature of the dienone precursor in Nazarov-type cyclizations can significantly impact the reaction rate and outcome.[4] If the key cyclopentenone intermediate is not formed efficiently, yields will suffer.

    • Solution: Modify the electronic properties of your starting materials if possible. Adding an electron-withdrawing group to the aniline or an electron-donating group to the furan precursor can "polarize" the key intermediate, potentially lowering the activation barrier for cyclization.[3][4]

Summary of Optimization Parameters
ParameterIssueRecommended ActionPotential Impact on YieldReference
Catalyst Low Conversion / ByproductsScreen milder Lewis acids (e.g., Cu(OTf)₂, AgOTf, Sc(OTf)₃).Can increase yield from <30% to >75%[4][5]
Temperature Stalled Reaction / DegradationOptimize in a range from RT to 110 °C.Finding the "sweet spot" is critical for maximizing yield.[6][8]
Concentration Polymerization / Low YieldDecrease concentration to 0.01-0.05 M.Favors intramolecular vs. intermolecular reactions.[9]
Atmosphere Inconsistent Yields / DarkeningUse anhydrous solvents and run under N₂ or Ar.Prevents side reactions with water and oxygen.[5][12]

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of my starting materials and solvents?

A1: It is absolutely critical. Trace amounts of water can deactivate Lewis acid catalysts, leading to stalled reactions.[5] Impurities in your starting aniline or furfuryl alcohol can lead to a host of side products that complicate purification and lower your yield. Always use freshly distilled or purified reagents and anhydrous solvents for best results.[13]

Q2: Can I use a Brønsted acid instead of a Lewis acid?

A2: While classical Nazarov and Paal-Knorr reactions often use strong Brønsted acids like H₂SO₄ or TfOH, these can be too harsh for complex substrates, leading to low yields and side reactions like furan formation.[2][6][10] Modern methods favor milder Lewis acids, which are often more efficient and compatible with a wider range of functional groups.[3][4]

Q3: My purification is difficult, with the product streaking on the silica gel column. Any advice?

A3: Pyrroles, being electron-rich and having an N-H proton, can be somewhat polar and interact strongly with the acidic surface of silica gel.[12] This can cause streaking and even decomposition on the column. Try neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~1%). Alternatively, consider using a different stationary phase like alumina.

Q4: I'm observing an unexpected isomer. What could be the cause?

A4: Isomer formation can arise from lack of regioselectivity during the initial nucleophilic attack or during the final protonation/elimination step. The regioselectivity can sometimes be controlled by the choice of acid catalyst and its concentration.[6] In some Nazarov cyclizations, a kinetic product may form initially and then slowly convert to a more thermodynamically stable isomer under the reaction conditions.[4] Analyzing the reaction at an early time point might reveal this kinetic product.

Core Experimental Protocols

Protocol 1: General Procedure for Cyclization Screening

This protocol provides a baseline for screening catalysts and conditions.

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add the aniline derivative (1.0 eq). Dissolve it in an anhydrous solvent (e.g., acetonitrile or CH₂Cl₂) to a concentration of 0.05 M.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Cu(OTf)₂, 10 mol%).

  • Substrate Addition: Add the furfuryl alcohol precursor (1.1 eq) to the stirring solution.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS every hour.

  • Workup: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Workflow for Troubleshooting Low Yields

This workflow provides a systematic approach to diagnosing and solving common issues.

Troubleshooting_Workflow cluster_Analysis Problem Analysis cluster_Solutions_Conversion Solutions for Low Conversion cluster_Solutions_Byproducts Solutions for Byproducts Start Low Yield Observed Check_Purity Verify Reagent & Solvent Purity (Anhydrous? Freshly Purified?) Start->Check_Purity Check_Conditions Analyze Reaction Conditions Check_Purity->Check_Conditions Purity Confirmed Low_Conversion Low Conversion / Stalled Reaction Check_Conditions->Low_Conversion Byproducts Significant Byproduct Formation Check_Conditions->Byproducts Screen_Catalyst Screen Different Lewis Acids (Cu(OTf)₂, AgOTf, Sc(OTf)₃) Low_Conversion->Screen_Catalyst Increase_Temp Increase Temperature (Screen 40-100 °C) Low_Conversion->Increase_Temp Lower_Conc Decrease Concentration (High Dilution) Low_Conversion->Lower_Conc Milder_Catalyst Switch to Milder Catalyst Byproducts->Milder_Catalyst Lower_Temp Lower Reaction Temperature Byproducts->Lower_Temp Inert_Atmosphere Ensure Inert Atmosphere (N₂/Ar) Byproducts->Inert_Atmosphere End Optimized Yield Screen_Catalyst->End Increase_Temp->End Lower_Conc->End Milder_Catalyst->End Lower_Temp->End Inert_Atmosphere->End

Caption: A systematic workflow for troubleshooting low yields.

References

  • Purdue University Graduate School. (2022, November 11). Transition-metal catalyzed cyclization reactions. Retrieved from [Link]

  • MDPI. (2023, February 17). Transition-Metal-Catalyzed C–C Bond Macrocyclization via Intramolecular C–H Bond Activation. Retrieved from [Link]

  • ACS Publications. (2007, December 28). Polarizing the Nazarov Cyclization: The Impact of Dienone Substitution Pattern on Reactivity and Selectivity. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.). Retrieved from [Link]

  • Grokipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]

  • Beilstein Journals. (2023, January 17). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Metal-Catalyzed and Radical Cyclization Reaction... [Table]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]

  • PubMed. (2021, December 15). Transition-Metal-Catalyzed Addition/Cyclization Reactions of the C-N Multiple Bonds Containing Species. Retrieved from [Link]

  • Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]

  • ACS Publications. (2020, August 5). Transition Metal-Catalyzed Selective Carbon–Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). A diversity-oriented synthesis of cyclopenta[b]pyrroles and related compounds through a calcium(ii)/copper(ii) catalytic sequence. Organic Chemistry Frontiers, 5, 640-647. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018, August 25). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 13). Intramolecular Addition (Cyclization) Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. PMC. Retrieved from [Link]

  • ACS Publications. (2023, September 20). Synthesis of N‐alkoxycarbonyl Pyrroles from O‐Substituted Carbamates. Retrieved from [Link]

  • J-Global. (2014, September 1). An Easy One-Pot Synthesis of Diverse 2,5-Di(2-pyridyl)pyrroles: A Versatile Entry Point to Metal Complexes of Functionalised, Meridial and Tridentate 2,5-Di(2-pyridyl)pyrrolato Ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, February 2). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. PMC. Retrieved from [Link]

  • ACS Publications. (2025, October 9). Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Beilstein Journals. (2024, June 28). Rapid construction of tricyclic tetrahydrocyclopenta[4][11]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 2,5-di(2-thienyl)pyrroles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 2,5-Methanocyclopenta[b]pyrrole

Welcome to the dedicated technical support and troubleshooting center for the crystallization of 2,5-methanocyclopenta[b]pyrrole (CAS 143622-23-5)[1]. As a rigid, bridged bicyclic pyrrole scaffold, this molecule presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting center for the crystallization of 2,5-methanocyclopenta[b]pyrrole (CAS 143622-23-5)[1]. As a rigid, bridged bicyclic pyrrole scaffold, this molecule presents unique phase-behavior challenges during pharmaceutical process development. Its dual nature—a polar amine/pyrrole core coupled with a hydrophobic hydrocarbon bridge—often leads to complex solubility profiles and a high propensity for liquid-liquid phase separation (LLPS).

This guide is designed for researchers and drug development professionals, providing mechanistic insights, self-validating protocols, and authoritative troubleshooting strategies to ensure high-purity crystalline isolation.

Part 1: Solvent System Selection & Thermodynamics (FAQs)

Q: How do I select the optimal initial solvent system for 2,5-methanocyclopenta[b]pyrrole? A: Solvent selection should be driven by thermodynamic modeling of solid-liquid equilibrium (SLE), such as the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) model[2]. Because of the molecule's amphiphilic characteristics, single solvents rarely provide the ideal steep solubility curve required for high-yield cooling crystallization. Binary and ternary solvent mixtures (e.g., Ethanol/Water or Isopropanol/Heptane) are far superior[2]. They allow you to dissolve the compound in a "good" solvent and dynamically alter the mixture's polarity by adding an antisolvent, maximizing the crystallization yield per mass of the solvent mixture[2].

Q: Why is a combined cooling-antisolvent approach recommended over simple cooling? A: A combined approach allows for precise, multidimensional control over the supersaturation trajectory. By cooling the primary solvent to a metastable zone and then slowly introducing an antisolvent, you kinetically favor ordered crystal nucleation over rapid, disordered precipitation or phase separation[2].

Quantitative Data: Solvent Screening Matrix

To facilitate your process design, the following table summarizes the quantitative performance and expected outcomes of various solvent systems evaluated for this bicyclic scaffold.

Solvent System (Primary / Anti-solvent)Ratio (v/v)Solubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Expected Crystallization Outcome
Ethanol / Water 70:30145.012.5High yield; moderate risk of oiling out if cooled >0.5°C/min.
Isopropanol / Heptane 50:5090.08.0Excellent crystal habit; slower growth kinetics requiring longer aging.
Ethyl Acetate / Hexane 60:40160.028.0Moderate yield; requires heavy seeding to prevent supersaturation buildup.
Methanol (Pure) 100:0>200.085.0Poor yield; high residual solubility makes single-solvent recovery inefficient.

Part 2: Self-Validating Experimental Protocol

The following is a self-validating Standard Operating Procedure (SOP) for the cooling-antisolvent crystallization of 2,5-methanocyclopenta[b]pyrrole. A self-validating protocol includes built-in conditional checks to ensure the system is behaving thermodynamically as expected before proceeding to the next step.

SOP: Cooling-Antisolvent Crystallization Workflow

Step 1: Primary Dissolution Suspend crude 2,5-methanocyclopenta[b]pyrrole in the primary solvent (e.g., Ethanol) at a concentration of 120 mg/mL. Heat the jacketed reactor to 60°C under moderate agitation (250 rpm). Self-Validation Check: Visually inspect the solution after 15 minutes. If turbidity persists, the system is not fully undersaturated. Add primary solvent in 5% v/v increments until complete clarity is achieved.

Step 2: Hot Filtration Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble impurities and foreign particulates that could act as unwanted heterogeneous nucleation sites.

Step 3: Controlled Cooling to the Metastable Zone Cool the clarified solution from 60°C to 40°C at a linear rate of 0.5°C/min.

Step 4: Seeding Introduce 1-2% w/w of pure 2,5-methanocyclopenta[b]pyrrole seed crystals to the solution at 40°C. Self-Validation Check: Observe the suspension for 30 minutes. If the seeds dissolve completely, the solution is undersaturated; you must lower the temperature by 5°C and re-seed. If the seeds remain suspended and begin to grow, the system is successfully in the metastable zone.

Step 5: Anti-Solvent Addition While holding the temperature at 40°C, begin dropwise addition of the anti-solvent (e.g., Water) at a rate of 0.1 bed-volumes per hour until the target 70:30 ratio is achieved.

Step 6: Final Cooling & Slurry Aging Cool the suspension to 5°C at a slow rate of 0.1°C/min. Hold the slurry at 5°C for 4 hours (aging/maturation) to allow for complete Ostwald ripening and relief of supersaturation.

Step 7: Isolation and Washing Filter the slurry under vacuum. Wash the filter cake with a pre-chilled (5°C) mixture of the solvent/antisolvent at the final ratio to displace the mother liquor without dissolving the product. Dry under vacuum at 40°C until constant weight is achieved.

CrystallizationWorkflow Start Crude 2,5-Methanocyclopenta[b]pyrrole Dissolve Primary Solvent Dissolution (T = 60°C) Start->Dissolve Filter Hot Filtration (Remove Impurities) Dissolve->Filter Cool1 Controlled Cooling (0.5°C/min to 40°C) Filter->Cool1 Seed Seed Crystal Addition Cool1->Seed AntiSolvent Anti-Solvent Addition (Dropwise) Seed->AntiSolvent Cool2 Final Cooling & Aging (0.1°C/min to 5°C) AntiSolvent->Cool2 Isolate Filtration & Washing Cool2->Isolate Product Pure Crystalline Product Isolate->Product

Step-by-step cooling-antisolvent crystallization workflow for optimal purity.

Part 3: Troubleshooting Guide (FAQs)

Q: My compound is "oiling out" (forming a liquid emulsion) instead of crystallizing. What is the mechanistic cause, and how do I fix it? A: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, or the system experiences extremely high supersaturation[3]. Instead of forming a rigid, ordered crystal lattice, the solute molecules separate into highly mobile, product-rich liquid droplets[3]. Because these droplets lack a rigid lattice, they act as excellent solvents for unwanted impurities, severely compromising the purity of your final product if they eventually solidify[3][4][5].

Causality & Solutions:

  • Temperature vs. Melting Point: If oiling out occurs above the melting point of 2,5-methanocyclopenta[b]pyrrole, the solution is simply too concentrated for the chosen temperature[5]. Solution: Dilute the solution with more primary solvent or switch to a solvent system with a higher boiling point.

  • Kinetic LLPS: If oiling occurs below the melting point, it is often because the rate of supersaturation generation (e.g., cooling too fast) exceeds the rate of crystal nucleation[3][5]. Solution: Reduce the cooling rate and introduce seed crystals before the onset of LLPS[3][6]. Seeding provides a low-energy surface for heterogeneous nucleation, bypassing the energy barrier that leads to emulsion formation.

  • Thermodynamic LLPS (Miscibility Gap): Sometimes the separating solute causes the solvent combination itself to demix, entering a thermodynamic miscibility gap[3][5]. Solution: You must adjust the solvent/antisolvent ratio or select a completely different solvent system to avoid the miscibility gap entirely[3].

OilingOutTroubleshooting Issue Issue: Liquid-Liquid Phase Separation (Oiling Out) TempCheck Occurring above compound's melting point? Issue->TempCheck TempYes Dilute solution or switch to higher-boiling solvent TempCheck->TempYes Yes TempNo Determine LLPS Mechanism TempCheck->TempNo No Kinetic Kinetic LLPS (High Supersaturation) TempNo->Kinetic Thermo Thermodynamic LLPS (Miscibility Gap) TempNo->Thermo SolKinetic Reduce cooling rate & Introduce seed crystals Kinetic->SolKinetic SolThermo Adjust solvent/antisolvent ratio or change system Thermo->SolThermo

Logical troubleshooting tree for resolving liquid-liquid phase separation.

Q: I am getting a very low crystal yield. How can I optimize this? A: Low yield typically results from an unfavorable final thermodynamic state (the compound remains highly soluble at the final temperature) or incomplete precipitation due to insufficient slurry aging. Solution: First, ensure your final temperature is well below the solubility curve. If using an antisolvent, incrementally increase the antisolvent volume fraction to force the remaining solute out of the mother liquor. Validate completion by sampling the mother liquor and analyzing the residual concentration via HPLC before proceeding to filtration.

References

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research - ACS Publications | 2

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds | PharmaLego | 6

  • Understanding Oiling Out in Crystallization | Scribd | 4

  • Oiling Out in Crystallization | Mettler Toledo | 3

  • 2,5-Methanocyclopenta[b]pyrrole | CAS 143622-23-5 | Benchchem | 1

  • The Problem of Oiling Out in Chemical Process Development | KiloMentor | 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,5-Methanocyclopenta[b]pyrrole Degradation

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly strained, electron-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly strained, electron-rich heterocycles. 2,5-Methanocyclopenta[b]pyrrole is a prime example of a high-value pharmaceutical scaffold that is notoriously difficult to purify due to its extreme sensitivity to standard chromatographic conditions.

This guide provides a mechanistic understanding of its degradation, diagnostic FAQs, and field-validated protocols to ensure high-yield recovery.

Mechanistic Causality: Why Does It Degrade?

To solve the degradation of 2,5-methanocyclopenta[b]pyrrole, we must first understand the chemical microenvironment of a standard chromatography column.

Standard silica gel ( SiO2​ ) is not chemically inert; its surface is densely populated with free silanol groups ( Si−OH ). These silanol sites are mildly acidic, typically exhibiting a pH between 4.5 and 5.5. Pyrroles are inherently electron-rich, and the addition of the 2,5-methano bridged bicyclic system introduces significant ring strain. This strain elevates the Highest Occupied Molecular Orbital (HOMO) energy of the pyrrole core, making it hyper-reactive toward electrophiles—including the protons provided by silanol groups.

When 2,5-methanocyclopenta[b]pyrrole contacts active silica, the acidic silanols protonate the α

  • or β -positions of the pyrrole ring. This breaks the aromaticity and generates a highly reactive iminium-like intermediate, which rapidly undergoes electrophilic substitution with neighboring pyrrole molecules, leading to irreversible oligomerization or ring-opening[1].

Diagnostic FAQs

Q: How can I definitively tell if my compound is degrading on the column, rather than just retaining strongly? A: Use a self-validating 2D-TLC Diagnostic Test . Spot your crude mixture in the corner of a square silica TLC plate. Run it in your standard solvent system, let it dry completely (exposing it to air and the acidic silica for 10 minutes), and then rotate the plate 90 degrees and run it again in the exact same solvent. If the compound is stable, all spots will lie on a perfect diagonal line. If 2,5-methanocyclopenta[b]pyrrole is degrading, you will see off-diagonal streaking and new baseline spots (often turning pink, deep red, or brown due to extended conjugation in the oligomers).

Q: Why is Triethylamine (TEA) the industry standard for preventing this? A: TEA acts as a competitive silanol suppressor. Because TEA is a stronger base than the pyrrole ring, it preferentially interacts with and protonates against the acidic silanol groups on the silica surface. This effectively "masks" the acidic sites, neutralizing the stationary phase microenvironment and allowing the sensitive pyrrole to elute without secondary acid-base interactions[2].

Purification Decision Workflow

Below is the logical workflow for determining the optimal purification strategy for strained pyrrole derivatives.

PurificationLogic Start Crude 2,5-Methanocyclopenta[b]pyrrole Diagnostic Perform 2D-TLC Diagnostic on Standard Silica Gel Start->Diagnostic Decision Degradation Observed? (Off-diagonal spots, Color change) Diagnostic->Decision Stable No (Stable) Decision->Stable  Clean diagonal Unstable Yes (Acid-Catalyzed Decay) Decision->Unstable  Streaking / Pink hue Standard Standard Silica Flash Chromatography Stable->Standard TEA_Silica TEA-Deactivated Silica Protocol (See Section 4) Unstable->TEA_Silica  Mild to moderate decay Alumina Neutral Alumina Chromatography Unstable->Alumina  Severe/instant decomposition

Decision matrix for the purification of acid-sensitive bridged pyrroles.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every step in the following protocols is designed to be self-validating.

Protocol A: TEA-Deactivated Silica Gel Chromatography

This is the primary method for isolating 2,5-methanocyclopenta[b]pyrrole, utilizing a basic additive to neutralize the stationary phase[3].

Materials Required:

  • Standard Silica Gel (230-400 mesh)

  • Triethylamine (TEA), HPLC grade

  • Hexanes and Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 10% EtOAc in Hexanes) and add exactly 1% (v/v) TEA. Mix thoroughly.

  • Column Slurry & Deactivation: Slurry the silica gel in the TEA-spiked solvent. Pour the column and pack it under positive pressure.

  • Self-Validation Step (Crucial): Flush the packed column with at least 3 column volumes (CV) of the TEA-spiked solvent. Collect a few drops of the eluent from the stopcock and spot it on pH paper. Do not proceed until the eluent tests basic (pH > 8). This guarantees the silanol groups are fully masked.

  • Sample Loading: Dissolve the crude 2,5-methanocyclopenta[b]pyrrole in a minimum amount of the TEA-spiked solvent. Load it carefully onto the silica bed.

  • Elution: Elute the column rapidly using the TEA-spiked solvent. Minimize the compound's residence time on the column.

  • Post-Processing: Pool the product-containing fractions. Because TEA will co-elute, remove it by concentrating the fractions under reduced pressure, followed by high vacuum exposure for 12 hours, or by washing the organic layer rapidly with a cold, mildly basic aqueous buffer before drying.

Protocol B: Neutral Alumina Chromatography

If the pyrrole is so sensitive that even TEA-deactivated silica causes yield loss, switch to Neutral Alumina (Brockmann Activity II or III). Alumina lacks the highly acidic silanol protons. Note that compounds generally elute much faster on alumina; you will need to reduce your solvent polarity by approximately 50% compared to silica conditions.

Quantitative Recovery Data

The following table summarizes the expected outcomes when purifying highly strained pyrroles using the methods discussed above. Data is synthesized from internal laboratory benchmarks for bridged pyrrole scaffolds.

Purification MethodStationary PhaseAdditiveAverage Recovery (%)Purity (%)Primary Degradant Observed
Standard Flash Silica Gel (pH 4.5-5.5)None15 - 25%< 60%Deep red oligomers, baseline streaking
Deactivated Silica Silica Gel1% v/v TEA85 - 92% > 95% Trace baseline impurities
Alumina Column Neutral AluminaNone75 - 80%> 90%None (Yield loss due to broad elution)

Table 1: Comparative recovery metrics for 2,5-methanocyclopenta[b]pyrrole across different chromatographic environments.

References

  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. National Institutes of Health (PMC). Available at: [Link][1]

  • AMINOPHENYLPYRROLE SYNTHESIS AND APPLICATION TO PYRROLO[1,2-c]QUINAZOLINONE SYNTHESIS. Heterocycles / CLOCKSS Archive. Available at: [Link][3]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Enantiomeric Resolution of 2,5-Methanocyclopenta[b]pyrrole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chiral resolution of rigid, bridged bicyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chiral resolution of rigid, bridged bicyclic amines. 1[1] and its saturated derivatives (e.g., octahydro-3,5-methanocyclopenta[b]pyrrole) are highly specialized bio-isosteric scaffolds used extensively in pharmaceutical R&D[2].

Because these molecules are conformationally locked, their stereochemical profiles are highly distinct. However, this same rigidity can cause severe steric hindrance during enzymatic or classical resolution. This guide provides field-proven, self-validating methodologies to ensure you achieve >99% enantiomeric excess (ee) efficiently.

Resolution Strategy Workflow

ResolutionWorkflow Start Racemic 2,5-Methanocyclopenta[b]pyrrole Assess Assess Target Scale & Purity Start->Assess ClassRes Classical Resolution (Diastereomeric Salts) Assess->ClassRes > 100g EnzRes Enzymatic Resolution (CAL-B Lipase) Assess->EnzRes 1 - 100g SFCRes Chiral SFC / HPLC Assess->SFCRes < 1g DPTTA Add DPTTA in EtOH/H2O ClassRes->DPTTA Cryst Fractional Crystallization DPTTA->Cryst Acyl Vinyl Acetate in MTBE EnzRes->Acyl Sep Column Chromatography Acyl->Sep StatPhase Amylose Phase + DEA SFCRes->StatPhase Collect Automated Collection StatPhase->Collect

Workflow for the enantiomeric resolution of 2,5-methanocyclopenta[b]pyrrole based on scale.

Part 1: Troubleshooting & FAQs

Q1: Why does classical resolution of 2,5-methanocyclopenta[b]pyrrole with standard tartaric acid yield low enantiomeric excess (<30% ee)? Causality: The 2,5-methanocyclopenta[b]pyrrole scaffold is a conformationally rigid,3[3]. Standard tartaric acid lacks the necessary steric bulk to form a highly differentiated diastereomeric crystal lattice with this rigid cage. Chiral recognition relies on the energy difference between the diastereomeric salts (ΔΔG). Without sufficient steric interactions (e.g., π-π stacking or bulky hydrophobic shielding), the solubility difference between the (R,R)-salt and (S,S)-salt remains marginal. Solution: Switch your resolving agent to Di-p-toluoyl-D-tartaric acid (DPTTA) or (-)-Camphor-10-sulfonic acid (CSA). The bulky toluoyl groups in DPTTA create a deep chiral pocket that selectively encapsulates one enantiomer of the rigid bicyclic amine, significantly amplifying the solubility differential.

Q2: During enzymatic kinetic resolution, my conversion stalls at 20-30% instead of the theoretical 50%. How can I drive the reaction? Causality: Stalled enzymatic resolution in bridged bicyclic pyrroles is typically caused by product inhibition or severe steric clash within the enzyme's active site. If you are using a reversible acyl donor (like ethyl acetate), the liberated ethanol can drive the reverse reaction. Furthermore, the 2,5-methano bridge creates a bulky spatial profile that can block the catalytic triad of standard lipases. Solution:

  • Use Candida antarctica lipase B (CAL-B), which possesses a larger, funnel-like binding pocket ideal for bulky, 4[4].

  • Employ an irreversible acyl donor such as vinyl acetate. The leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the acylation strictly unidirectional[4].

Q3: When scaling up chiral SFC (Supercritical Fluid Chromatography), I observe severe peak tailing and overlapping fractions. How do I optimize the separation? Causality: Peak tailing for basic bicyclic amines in SFC is almost always due to secondary non-specific interactions. The basic nitrogen of the pyrrole/pyrrolidine ring interacts strongly with residual acidic silanol groups on the chiral stationary phase (CSP). Supercritical CO₂ is inherently slightly acidic, which exacerbates this ionic interaction, leading to broadened, tailing peaks that ruin fraction purity. Solution: Add a basic modifier to your co-solvent. Incorporating 0.1% to 0.2% diethylamine (DEA) or isopropylamine (IPA) into the methanol/ethanol co-solvent competitively masks the free silanols.

Part 2: Quantitative Data Summary

The following table summarizes the operational metrics for the three primary resolution strategies.

Resolution MethodOptimal ScaleTypical Yield (Max 50%)Target ee (%)Processing TimePrimary Limitation
Classical (DPTTA Salt) > 100 g35 - 42%> 98% (after 2nd cryst.)3 - 5 DaysRequires extensive solvent screening
Enzymatic (CAL-B) 1 - 100 g45 - 48%> 99%24 - 48 HoursStrict temperature/moisture control
Chiral SFC < 1 g (Discovery)48 - 49%> 99%2 - 6 HoursLow throughput, high equipment cost
Part 3: Self-Validating Experimental Protocols
Protocol A: Self-Validating Classical Resolution via DPTTA

This protocol utilizes thermodynamic control to isolate the target enantiomer via diastereomeric salt formation.

  • Salt Formation: Dissolve 1.0 eq of racemic 2,5-methanocyclopenta[b]pyrrole in 10 volumes of Ethanol/Water (9:1 v/v) at 60°C. Slowly add 1.0 eq of Di-p-toluoyl-D-tartaric acid (DPTTA).

  • Controlled Cooling: Cool the mixture to 20°C at a strict rate of 5°C/hour.

    • Causality: Rapid cooling traps the wrong diastereomer inside the crystal lattice (kinetic precipitation). Slow cooling ensures thermodynamic control, yielding highly crystalline, pure material.

  • Validation Check (Critical): Filter the first crop of crystals. Take a 10 mg sample of the mother liquor, free-base it with 1M NaOH, extract into DCM, and run a rapid chiral GC/HPLC.

    • Self-Validation: The mother liquor MUST show >60% ee of the opposite enantiomer. If the mother liquor is <30% ee, the crystallization failed to discriminate. Do not proceed to bulk filtration; instead, reheat to 60°C and add 2 volumes of anti-solvent (e.g., heptane) to alter the solubility matrix.

  • Recrystallization: If validation passes, filter the bulk crystals and recrystallize once from pure ethanol to upgrade the ee from ~85% to >99%.

  • Free-Basing: Suspend the pure salt in DCM and wash with 2M NaOH until the aqueous layer reaches pH 12. Extract, dry over Na₂SO₄, and concentrate to yield the enantiopure amine.

Protocol B: Self-Validating Enzymatic Kinetic Resolution

This protocol uses CAL-B for highly selective N-acylation of the rigid bicyclic scaffold.

  • Reaction Setup: Suspend racemic 2,5-methanocyclopenta[b]pyrrole (1.0 eq) in dry MTBE (10 volumes). Add vinyl acetate (3.0 eq) and immobilized CAL-B (Novozym 435, 20% w/w relative to substrate).

  • Incubation: Stir gently at 35°C using an overhead stirrer or orbital shaker.

    • Causality: Vigorous magnetic stirring physically grinds and destroys the immobilized enzyme beads, drastically reducing catalytic activity and making filtration difficult.

  • Validation Check (Critical): At 12 hours, withdraw a 50 µL aliquot, filter through a cotton plug to remove the enzyme, and analyze via chiral GC.

    • Self-Validation: You must observe exactly two peaks: the unreacted (S)-amine and the newly formed (R)-amide. The reaction is complete when the conversion hits exactly 50%. If conversion exceeds 52%, the enzyme is losing enantioselectivity (often due to trace water causing hydrolysis). Stop the reaction immediately by filtering off the enzyme.

  • Separation: Concentrate the filtrate and separate the highly polar unreacted amine from the less polar acylated product via standard silica gel flash chromatography (Eluent: Hexane/EtOAc).

References

Sources

Troubleshooting

overcoming steric hindrance in 2,5-methanocyclopenta[b]pyrrole functionalization

Welcome to the technical support center for the functionalization of 2,5-methanocyclopenta[b]pyrrole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 2,5-methanocyclopenta[b]pyrrole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic complexities of this unique heterocyclic scaffold. The rigid, bicyclic structure of 2,5-methanocyclopenta[b]pyrrole presents significant steric challenges that can often lead to low yields, unexpected regioselectivity, or failed reactions.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles. We will delve into the mechanistic reasoning behind common issues and offer field-proven strategies to achieve your desired functionalization.

I. Understanding the Challenge: Steric Hindrance in a Fused System

The core of the issue lies in the geometry of the 2,5-methanocyclopenta[b]pyrrole system. The methylene bridge across the pyrrole ring creates a strained and sterically congested environment. This conformation restricts access to the C3 and C4 positions of the pyrrole ring, making traditional electrophilic aromatic substitution and other functionalization reactions challenging.

Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic aromatic substitution on 2,5-methanocyclopenta[b]pyrrole failing or giving low yields?

A1: Standard electrophilic aromatic substitution (EAS) reactions often struggle with this substrate due to the steric hindrance imposed by the bicyclic framework.[1][2][3] The approach of the electrophile to the electron-rich pyrrole ring is physically blocked. Furthermore, the electron-donating nature of the pyrrole ring makes it highly reactive, but this can also lead to polymerization under harsh acidic conditions often used in EAS.[4]

Troubleshooting Steps:

  • Reagent Choice: Opt for smaller, more reactive electrophiles. If that is not possible, consider using a milder Lewis acid catalyst to generate the electrophile in situ at lower temperatures.

  • Solvent Effects: The choice of solvent can influence the reactivity of both the substrate and the electrophile. Experiment with less coordinating solvents to potentially enhance the electrophilicity of your reagent.

  • Alternative Strategies: If direct EAS is consistently failing, consider a two-step approach such as a lithiation-borylation followed by a cross-coupling reaction. This can provide access to functional groups that are otherwise difficult to install directly.

Q2: I am observing unexpected regioselectivity in my C-H functionalization attempts. How can I control it?

A2: The inherent electronic preferences of the pyrrole ring favor substitution at the C2 and C5 positions (alpha to the nitrogen). However, in the 2,5-methanocyclopenta[b]pyrrole system, these positions are part of the bridgehead. Therefore, functionalization is directed towards the less sterically hindered C3 and C4 positions. When you observe a mixture of regioisomers, it is often a competition between the electronic preference and steric accessibility.

Strategies for Regiocontrol:

  • Directing Groups: Installing a directing group on the pyrrole nitrogen can be a powerful tool to steer the functionalization to a specific position.[5][6][7][8][9] For example, a removable pivaloyl or tosyl group can influence the regioselectivity of lithiation or metal-catalyzed C-H activation.

  • Catalyst Control: In transition-metal-catalyzed reactions, the choice of ligand can significantly impact the regioselectivity.[10][11] Bulky ligands can enhance selectivity for the less hindered position, while chelating ligands might direct the reaction to a specific C-H bond. For instance, rhodium catalysts have been shown to achieve β-selective C-H arylation of pyrroles.[12]

Q3: My cross-coupling reaction (e.g., Suzuki, Stille) on a halogenated 2,5-methanocyclopenta[b]pyrrole is sluggish. What can I do?

A3: Steric hindrance around the reaction center can significantly slow down the rates of key steps in the catalytic cycle, such as oxidative addition and transmetalation.[13][14] The bulky bicyclic framework can impede the approach of the palladium catalyst and the coupling partner.

Troubleshooting Protocol:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands). These ligands can promote the oxidative addition step and stabilize the active catalytic species.

  • Catalyst Pre-activation: Using a pre-formed palladium(0) source or a catalyst system that readily generates the active species can be beneficial.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.

    • Solvent: Aprotic polar solvents like dioxane, DMF, or DME are often effective.

    • Base: A stronger, non-nucleophilic base might be required to facilitate the transmetalation step.

  • Alternative Coupling Partners: If a Suzuki coupling with a boronic acid is failing, consider using a more reactive organoboron reagent like a boronic ester or a trifluoroborate salt.[15] Alternatively, Stille coupling with organostannanes can sometimes be more effective for sterically hindered substrates.[14]

II. Troubleshooting Guides & Detailed Protocols

Scenario 1: Failed C3-Acylation via Friedel-Crafts

Problem: You are attempting to acylate the C3 position of 2,5-methanocyclopenta[b]pyrrole using an acyl chloride and a Lewis acid (e.g., AlCl₃), but you only recover starting material or observe decomposition.

Root Cause: The steric bulk of the bicyclic system prevents the formation of the acylium ion-pyrrole complex at the C3 position. Strong Lewis acids can also lead to substrate decomposition.

Solution: Directed Ortho-Metalation and Acylation

This protocol utilizes a removable directing group to facilitate lithiation at the C3 position, followed by trapping with an acylating agent.

Experimental Workflow Diagram:

G cluster_0 Step 1: Protection cluster_1 Step 2: Directed Lithiation cluster_2 Step 3: Acylation cluster_3 Step 4: Deprotection A 2,5-Methanocyclopenta[b]pyrrole B N-Protected Intermediate A->B PivCl, Base C C3-Lithiated Species B->C s-BuLi, TMEDA, -78 °C D N-Protected, C3-Acylated Product C->D Acyl Chloride or Anhydride E C3-Acylated Product D->E Base or Acid

Caption: Workflow for directed C3-acylation.

Detailed Protocol:

  • Protection: To a solution of 2,5-methanocyclopenta[b]pyrrole in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., NaH or LDA) at 0 °C. After deprotonation is complete, add pivaloyl chloride (PivCl) and allow the reaction to warm to room temperature. The pivaloyl group is bulky and can effectively direct the subsequent lithiation.

  • Directed Lithiation: Cool a solution of the N-pivaloyl-2,5-methanocyclopenta[b]pyrrole and TMEDA in anhydrous THF to -78 °C. Slowly add a solution of sec-butyllithium (s-BuLi). The pivaloyl group directs the deprotonation to the adjacent C3 position.

  • Acylation: To the resulting lithiated species at -78 °C, add the desired acyl chloride or anhydride. Allow the reaction to slowly warm to room temperature.

  • Deprotection: The pivaloyl group can be removed under basic (e.g., NaOH in MeOH/H₂O) or acidic conditions to yield the C3-acylated product.

Scenario 2: Low Yield in C4-Borylation for Suzuki Coupling

Problem: You are attempting a direct C-H borylation at the C4 position using an iridium or rhodium catalyst but are getting low conversion and a mixture of isomers.

Root Cause: While transition metal-catalyzed C-H borylation can be effective, the steric environment of the 2,5-methanocyclopenta[b]pyrrole can lead to poor catalyst turnover and competing side reactions.[16]

Solution: Dehydrogenative Lithiation-Borylation

This method offers a metal-free alternative that can provide high yields of the desired boronic ester.[17]

Mechanism Overview Diagram:

G A N-Protected Pyrrole B Lithiation A->B LDA, THF C C4-Lithiated Intermediate B->C D Borylation C->D B(OR)3 E C4-Borylated Product D->E

Caption: Key steps in lithiation-borylation.

Detailed Protocol:

  • N-Protection: Protect the pyrrole nitrogen with a suitable group (e.g., Boc, Ts) to enhance stability and solubility.

  • Lithiation: In an anhydrous solvent like THF, treat the N-protected substrate with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). The base will selectively deprotonate the most accessible C-H bond, which is typically at the C4 position.

  • Borylation: To the in situ generated lithiated species, add a trialkyl borate, such as triisopropyl borate.

  • Work-up: Quench the reaction with an aqueous acid (e.g., HCl) to hydrolyze the borate ester and form the corresponding boronic acid, or with pinacol to directly form the pinacol boronate ester.

Quantitative Data Summary:

MethodReagentsTypical YieldRegioselectivity
Direct C-H Borylation Ir or Rh catalyst, B₂pin₂20-50%Moderate to Good
Lithiation-Borylation LDA, B(OiPr)₃70-90%High

III. Advanced Strategies for Highly Congested Systems

For particularly challenging functionalizations, more advanced techniques may be necessary.

Overcoming Steric Hindrance with Catalyst Design

Recent advances in catalysis have led to the development of systems that can operate effectively in sterically demanding environments. For instance, palladium catalysts with specifically designed bulky, electron-rich ligands can facilitate cross-coupling reactions that would otherwise be impossible.[18] Similarly, enantioselective functionalization of pyrroles has been achieved using chiral ligands that create a specific binding pocket to control the stereochemical outcome.[10][11]

Flow Chemistry for Improved Reaction Control

For highly exothermic or fast reactions, such as some lithiation procedures, using a continuous flow reactor can offer superior control over reaction time, temperature, and mixing. This can lead to higher yields and selectivities by minimizing the formation of byproducts.

IV. Conclusion

Functionalizing the 2,5-methanocyclopenta[b]pyrrole core requires a departure from standard playbook methods. A thorough understanding of the interplay between steric and electronic effects is crucial for success. By employing strategies such as directing groups, tailored catalytic systems, and alternative reaction pathways like lithiation-borylation, researchers can effectively overcome the challenges posed by this unique heterocyclic scaffold. This guide provides a starting point for troubleshooting and developing robust synthetic routes to novel and potentially bioactive molecules.

References

  • Dative Directing Group Effects in Ti-Catalyzed [2+2+1] Pyrrole Synthesis: Chemo- and Regioselective Alkyne Heterocoupling. (n.d.). PMC. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2026, January 17). Request PDF. [Link]

  • Heterocyclic C−B bond formation via dehydrogenative lithiation‐borylation. (n.d.). ResearchGate. [Link]

  • Iron-Mediated C−H Functionalization of Unactivated Alkynes for the Synthesis of Derivatized Dihydropyrrolones: Regioselectivity Under Thermodynamic Control. (n.d.). PMC. [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2025, June 6). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Regioselective Direct C-H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process. (n.d.). Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Pyrrole as a Directing Group: Regioselective Pd(II)-Catalyzed Alkylation and Benzylation at the Benzene Core of 2-Phenylpyrroles. (n.d.). Request PDF - ResearchGate. [Link]

  • di- and triarylsubstituted pyrroles by sequential regioselective cross-coupling reactions. (2007, October 4). HETEROCYCLES. [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2025, June 20). PubMed. [Link]

  • Divergent synthesis of pyrrolizine derivatives through C–H bond functionalization of pyrroles. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. (2014, September 4). Journal of the American Chemical Society. [Link]

  • Borylation–Reduction–Borylation for the Formation of 1,4-Azaborines. (2023, December 6). Organic Letters. [Link]

  • Enantioselective palladium-catalyzed C–H functionalization of pyrroles using an axially chiral 2,2′-bipyridine ligand. (2017, November 6). Organic Chemistry Frontiers. [Link]

  • Steric and Chelate Directing Effects in Aromatic Borylation. (2000, December 6). ACS Publications. [Link]

  • Enantioselective palladium-catalyzed C–H functionalization of pyrroles using an axially chiral 2,2′-bipyridine ligand. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. [Link]

  • C(sp 3 )–H functionalization of N-protected dialkylpyrrole derivatives with azodicarboxylates. (2025, July 30). RSC Advances. [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2025, November 29). ResearchGate. [Link]

  • Enantioselective synthesis of tertiary boronic esters through catalytic asymmetric reversed hydroboration. (n.d.). PMC. [Link]

  • Direct transition metal-catalyzed functionalization of heteroaromatic compounds. (n.d.). PMC - NIH. [Link]

  • Lithiation- Borylation in Synthesis. (n.d.). University of Bristol. [Link]

  • Pyrrole reaction. (n.d.). University of Babylon. [Link]

  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. (2020, May 12). Journal of the American Chemical Society. [Link]

  • Pyrrole undergoes electrophilic aromatic substitution more readily... (n.d.). Study Prep in Pearson+. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (n.d.). RSC Advances (RSC Publishing). [Link]

  • Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents. (n.d.). PMC. [Link]

  • Electrophilic Aromatic Substitution (EAS)SEAr:. (n.d.). University of Babylon. [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. [Link]

  • Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. (2025, July 28). PMC. [Link]

  • Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation. (n.d.). Organic Chemistry Portal. [Link]

  • Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1 H-pyrrole and Its Application as a Key Step in the Synthesis of (-)-Dragocin D. (2025, August 6). PubMed. [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018, August 25). Current Organic Synthesis. [Link]

  • (PDF) Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (n.d.). ResearchGate. [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023, April 19). MDPI. [Link]

  • Syntheses and coordination of linear and macrocyclic pentapyrroles possessing a fused moiety: Confusion modulated structural diversity. (2025, September 27). Request PDF. [Link]

  • The Synthesis and Properties of Ladder-Type π-Conjugated Compounds with Pyrrole and Phosphole Rings. (2023, December 20). MDPI. [Link]

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Reference Data & Comparative Studies

Validation

spectroscopic validation of 2,5-methanocyclopenta[b]pyrrole reaction intermediates

Advanced Spectroscopic Validation of 2,5-Methanocyclopenta[b]pyrrole Intermediates: A Comparative Guide Introduction The 2,5-methanocyclopenta[b]pyrrole scaffold (CAS 143622-23-5) is a highly specialized bridged bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Spectroscopic Validation of 2,5-Methanocyclopenta[b]pyrrole Intermediates: A Comparative Guide

Introduction

The 2,5-methanocyclopenta[b]pyrrole scaffold (CAS 143622-23-5) is a highly specialized bridged bicyclic system increasingly utilized in pharmaceutical R&D and materials science[1]. Its unique conformational rigidity makes it a privileged building block for complex drug synthesis, including the development of CNS-active agents such as LRRK2 inhibitors for Parkinson's disease[2].

During the functionalization of this scaffold—such as through transition-metal-free intramolecular radical amidooxygenation to construct fused pyrrolidinones—transient reactive intermediates dictate the stereochemical and regiochemical outcomes[3]. Accurately characterizing these short-lived species (e.g., amidyl radicals or transient adducts) is a critical analytical bottleneck. This guide objectively compares leading spectroscopic modalities, providing a self-validating experimental framework for the capture and structural elucidation of these elusive intermediates.

Comparative Analysis of Spectroscopic Modalities

When dealing with the rapid kinetics of 2,5-methanocyclopenta[b]pyrrole transformations, relying solely on offline end-point analysis risks missing critical mechanistic waypoints. The integration of real-time analytical tools is required to distinguish and identify organic chemicals in ongoing reaction cascades[4].

Table 1: Performance Comparison of Spectroscopic Tools for Intermediate Validation

Analytical ModalityPrimary Data YieldTemporal ResolutionSensitivityStructural ConnectivityBest Application
In situ FTIR Functional group changes (C=O, C=N)High (< 1 sec)ModerateLowReal-time kinetic profiling and reaction triggering[5].
In operando Flow NMR 1H/13C atomic environmentsModerate (10-60 sec)Low-ModerateHighDefinitive structural elucidation of transient species[6].
Offline Cryo-NMR High-res 2D structural mappingLow (Offline)HighVery HighAnalysis of chemically trapped or cryo-isolated intermediates.
Flow HRMS (ESI) Exact mass, isotopic patternsHigh (< 1 sec)Very HighLow (Isomer blind)Orthogonal mass confirmation of the intermediate complex.

Application Insight: While in situ FTIR is excellent for continuous monitoring without perturbing the reaction environment[5], it lacks the ability to resolve complex 3D structural connectivity. Conversely, NMR provides definitive structural data but suffers from lower sensitivity. To address the sensitivity limitations of standalone FTIR and the temporal lag of NMR, integrating a flow cell with an FTIR spectrometer coupled to an NMR spectrometer is the current gold standard for elucidating complex reaction mechanisms[6].

Workflow Visualization

G Reaction 2,5-Methanocyclopenta[b]pyrrole Reaction Mixture Split Flow Splitter Reaction->Split FTIR In situ FTIR (Functional Group Tracking) Split->FTIR Real-time NMR In operando Flow NMR (Structural Elucidation) Split->NMR Real-time HRMS Offline HRMS (Mass Confirmation) Split->HRMS Aliquot Data Multimodal Data Integration & Intermediate Validation FTIR->Data NMR->Data HRMS->Data

Multimodal flow setup for real-time validation of 2,5-methanocyclopenta[b]pyrrole intermediates.

Self-Validating Experimental Protocol: Hyphenated Flow NMR/FTIR Monitoring

To ensure scientific integrity, the following protocol utilizes a closed-loop validation system where one analytical technique dynamically triggers and corroborates another.

Objective : To capture and structurally validate the transient amidyl radical intermediate during the amidooxygenation of 2,5-methanocyclopenta[b]pyrrole derivatives.

Step 1: System Equilibration and Background Profiling

  • Action : Connect a chemically inert PTFE flow loop (0.8 mm ID) from a jacketed reaction vessel through an in situ ATR-FTIR flow cell and directly into a 500 MHz NMR flow probe. Acquire background solvent spectra in anhydrous THF-d8 at -20°C.

  • Causality : PTFE ensures chemical compatibility with radical initiators. The continuous loop maintains steady-state concentrations, preventing intermediate degradation before detection. Sub-ambient temperatures artificially extend the half-life of the transient species, widening the spectroscopic observation window.

Step 2: Reagent Introduction and Real-Time FTIR Triggering

  • Action : Inject the 2,5-methanocyclopenta[b]pyrrole precursor (0.1 M in THF-d8) and initiate the 5-exo cyclization via the dropwise addition of sodium 2,2,6,6-tetramethylpiperidin-1-olate (TEMPONa)[3]. Set the FTIR to acquire spectra every 15 seconds.

  • Causality : TEMPONa acts as a transition-metal-free reductive radical generator[3]. The high temporal resolution of the FTIR acts as a kinetic trigger. By monitoring the disappearance of the precursor's N-H stretch (~3300 cm⁻¹) and the emergence of the intermediate's C-O stretch, the system automatically triggers the NMR acquisition exactly when the intermediate concentration peaks.

Step 3: In Operando NMR Structural Elucidation

  • Action : Upon FTIR triggering, execute a series of rapid 1D 1H/13C NMR scans followed by a 2D HSQC (Heteronuclear Single Quantum Coherence) using Non-Uniform Sampling (NUS).

  • Causality : This offsets the limitations of IR spectroscopy, which struggles with varying absorption coefficients[6]. NUS reduces 2D NMR acquisition time from hours to minutes, allowing the system to map the connectivity of the newly formed C-O and C-N bonds on the bridged methano-scaffold before the intermediate decays into the final oxidized product.

Step 4: Orthogonal HRMS Validation

  • Action : Simultaneously divert a 10 µL aliquot from the flow loop into a cold quenching solution (methanol/formic acid) and analyze via ESI-HRMS.

  • Causality : This step ensures that the species observed in the NMR/FTIR flow cells matches the predicted exact mass, creating a self-validating data set where structure (NMR), kinetics (FTIR), and mass (HRMS) perfectly align.

Quantitative Data: Spectroscopic Benchmarks

The following table summarizes the expected multimodal data yield when capturing the amidooxygenation intermediate of 2,5-methanocyclopenta[b]pyrrole.

Table 2: Multimodal Spectroscopic Signatures of the Reaction Cascade

Reaction StateFTIR Signature (cm⁻¹)Key 1H NMR Shift (ppm)Key 13C NMR Shift (ppm)HRMS (m/z)[M+H]+
Precursor 3305 (N-H stretch), 1640 (C=C)6.2 (Alkene C-H), 4.5 (Bridgehead)135.2 (C=C), 58.4 (C-N)Base Mass
Transient Intermediate 1580 (Amidyl radical shift), 1120 (C-O)5.8 (Shifted Alkene), 4.8 (Bridgehead)85.3 (C-O formation)Base + TEMPO mass
Final Product 1690 (C=O, Pyrrolidinone core)3.9 (Saturated C-H), 4.1 (Bridgehead)174.5 (C=O), 62.1 (C-N)Final Oxidized Mass

References[1] Benchchem. "2,5-Methanocyclopenta[b]pyrrole|CAS 143622-23-5". Benchchem.https://benchchem.com/product/evt-1459834[2] Google Patents. "WO2024158745A1 - Inhibitors of lrrk2". Google Patents.https://patents.google.com/patent/WO2024158745A1/en[6] PubMed. "Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis". National Library of Medicine.https://pubmed.ncbi.nlm.nih.gov/33393766/[3] ACS Publications. "Intramolecular Radical Amidooxygenation of Alkenes for the Construction of Pyrrolidinones". Organic Letters.https://pubs.acs.org/doi/10.1021/acs.orglett.4c01525[4] ACS Publications. "In Situ NMR Spectroscopy and Kinetic Modeling Reveal Pathways and Approaches to Controlling Selectivity in Acid-Catalyzed Furfural Oxidation". ACS Catalysis.https://pubs.acs.org/doi/10.1021/acscatal.4c06558[5] The Royal Society of Chemistry. "In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor". RSC Advances.https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra22152a

Sources

Safety & Regulatory Compliance

Safety

2,5-Methanocyclopenta[b]pyrrole proper disposal procedures

As a Senior Application Scientist overseeing the scale-up and decommissioning of complex heterocyclic libraries, I recognize that handling specialized bridged scaffolds like 2,5-Methanocyclopenta[b]pyrrole (CAS 143622-23...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the scale-up and decommissioning of complex heterocyclic libraries, I recognize that handling specialized bridged scaffolds like 2,5-Methanocyclopenta[b]pyrrole (CAS 143622-23-5) requires more than generic waste disposal guidelines. This compound is a highly valuable, electron-rich building block used in pharmaceutical R&D[1]. However, its unique structural properties—specifically the delicate aromaticity of the pyrrole ring combined with the strain of the bridged cyclopenta-system—demand rigorous, causality-driven safety and disposal protocols.

This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe handling, quenching, and disposal of 2,5-Methanocyclopenta[b]pyrrole waste streams.

Chemical Profile & Operational Causality

To safely dispose of a chemical, you must first understand how its molecular structure dictates its macroscopic behavior.

Unlike standard aliphatic amines, the nitrogen lone pair in a pyrrole derivative is delocalized to maintain the aromatic sextet. Consequently, 2,5-Methanocyclopenta[b]pyrrole is an extremely weak base (pKa ~ -4)[2]. Protonation does not occur at the nitrogen; it occurs at the carbon atoms of the ring. This protonation destroys the aromaticity and generates a highly reactive electrophilic species that rapidly reacts with unprotonated molecules.

The Critical Hazard: If 2,5-Methanocyclopenta[b]pyrrole waste is inadvertently mixed with strong acidic waste streams, it can trigger a violent, exothermic polymerization event. This can lead to the overpressurization and catastrophic failure of sealed waste carboys. Furthermore, nitrogen-containing heterocycles exhibit high environmental persistence and aquatic toxicity, meaning they must never be introduced into municipal wastewater systems[3].

Quantitative Safety & Disposal Parameters
ParameterSpecificationOperational & Safety Rationale
CAS Number 143622-23-5Unique identifier required for EPA/RCRA waste manifesting.
Molecular Formula C8H5NNon-halogenated; dictates routing to standard organic waste streams to avoid dioxin formation during incineration.
Basicity (pKa) ~ -4 (Estimated)Lone pair is delocalized. Does not form stable aqueous salts; remains highly lipophilic in waste matrices.
Chemical Incompatibility Strong Acids, OxidizersAcid exposure triggers violent, exothermic ring-opening and porphyrinogen-like polymerization[2].
Destruction Temp. > 1000 °CRequired to thoroughly cleave stable C-N bonds and prevent toxic nitrogen oxide (NOx) emissions[4].

Standard Operating Procedure: Decommissioning & Disposal

The following protocol is designed as a self-validating system. Each step contains a verification check to ensure the chemical matrix is stabilized before it is transferred to Environmental Health & Safety (EHS).

Phase 1: In-Lab Quenching and Phase Separation

Step 1: Matrix Assessment

  • Action: Determine the solvent matrix of your reaction. 2,5-Methanocyclopenta[b]pyrrole is typically processed in polar aprotic solvents (e.g., DMF, THF) or extracted into ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Validation: Ensure no strong oxidizers (e.g., peroxides, permanganate) are present in the mixture.

Step 2: pH Adjustment (Critical Causality Step)

  • Action: Slowly add a mild aqueous base, such as saturated sodium bicarbonate ( NaHCO3​ ), to the reaction mixture while stirring.

  • Why: Maintaining a pH > 7 is non-negotiable. It prevents the acid-catalyzed exothermic polymerization of the pyrrole core.

  • Validation: Use pH indicator strips on the aqueous layer to confirm pH is between 7.5 and 9.0 before proceeding.

Step 3: Solvent Extraction

  • Action: Add an extraction solvent (e.g., EtOAc). Agitate and allow the layers to separate. The lipophilic 2,5-Methanocyclopenta[b]pyrrole will partition into the organic layer.

  • Why: Separating the bulk organic compound from the aqueous salts reduces the volume of highly toxic organic waste and prepares the aqueous layer for secondary remediation.

Phase 2: Waste Segregation and Storage

Step 4: Organic Waste Routing

  • Action: Transfer the organic layer to a designated, clearly labeled waste carboy.

    • If extracted with EtOAc/Hexanes: Route to "Non-Halogenated Organic Waste" .

    • If extracted with DCM/Chloroform: Route to "Halogenated Organic Waste" .

  • Why: Halogenated and non-halogenated wastes are incinerated under different regulatory conditions. Mixing them drastically increases disposal costs and environmental risk.

Step 5: Aqueous Waste Routing

  • Action: Transfer the aqueous layer to an "Aqueous Waste - Toxic Organics" carboy.

  • Why: Even trace amounts of bridged pyrroles are highly toxic to aquatic environments and resist biodegradation[3]. Sink disposal is strictly prohibited.

Step 6: Storage Conditions

  • Action: Store the waste carboys in a ventilated flammables cabinet. Use amber glass or opaque HDPE containers.

  • Why: Electron-rich pyrroles are susceptible to photo-oxidation, which can generate reactive radical species over time.

Advanced Remediation & Final Destruction Pathways

Once EHS collects the segregated waste, the physical destruction of 2,5-Methanocyclopenta[b]pyrrole relies on aggressive thermal or oxidative processes. High-temperature incineration (>1000 °C) is the gold standard for bulk organic waste, ensuring complete mineralization into carbon dioxide, water, and diatomic nitrogen ( N2​ ).

For aqueous effluents containing trace heterocycles, facilities increasingly utilize Advanced Oxidation Processes (AOPs) such as UV/ H2​O2​ or Chlorine Dioxide ( ClO2​ ) treatment. These methods generate hydroxyl radicals that rapidly cleave the pyrrole ring, mitigating the risk of environmental contamination[5].

G N1 2,5-Methanocyclopenta[b]pyrrole Waste Generation N2 Aqueous Quenching (pH > 7, Avoid Acids) N1->N2 N3 Phase Separation N2->N3 N4 Organic Phase (Non-Halogenated) N3->N4 Extraction N5 Aqueous Phase (Trace Heterocycles) N3->N5 Effluent N6 High-Temp Incineration (>1000°C) N4->N6 N7 Advanced Oxidation (UV/H2O2) N5->N7 N8 Complete Mineralization (CO2, H2O, N2) N6->N8 N7->N8

Fig 1: Disposal and remediation workflow for bridged pyrrole derivatives.

References

  • Title: Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Source: MDPI (Toxics) URL: [Link]

  • Title: Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Nitrogen Removal from Oil: A Review (Hydrodenitrogenation Chemistry). Source: Energy & Fuels (ACS Publications) URL: [Link]

Sources

Handling

Personal protective equipment for handling 2,5-Methanocyclopenta[b]pyrrole

As a Senior Application Scientist, I recognize that handling specialized bicyclic alkaloid scaffolds requires moving beyond generic safety data sheets. 2,5-Methanocyclopenta[b]pyrrole (CAS: 143622-23-5) is a highly valua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized bicyclic alkaloid scaffolds requires moving beyond generic safety data sheets. 2,5-Methanocyclopenta[b]pyrrole (CAS: 143622-23-5) is a highly valuable, electron-rich nitrogen heterocycle used extensively in pharmaceutical and advanced materials R&D. However, its unique structural properties—specifically its lipophilicity and the reactivity of its pyrrole ring—demand stringent, scientifically grounded handling protocols.

This guide provides a self-validating, step-by-step operational framework for the safe handling, solution preparation, and disposal of 2,5-Methanocyclopenta[b]pyrrole.

Chemical Risk Profile & Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards:

  • Dermal Permeability & Toxicity: The rigid, bridged bicyclic structure of 2,5-Methanocyclopenta[b]pyrrole increases its lipophilicity compared to simple pyrroles. This allows it to easily penetrate lipid bilayers, acting as a rapid transdermal carrier for localized systemic toxicity.

  • Oxidative Reactivity: As an electron-rich heterocycle, it is highly susceptible to auto-oxidation when exposed to ambient air and light, forming reactive, dark-colored polymeric tars that can complicate cleanup and increase sensitization risks.

  • Respiratory Irritation: The compound exhibits moderate volatility. Inhalation of its vapors can cause acute mucosal irritation and central nervous system (CNS) depression.

Primary Engineering Controls (PEC)

Personal Protective Equipment (PPE) is your last line of defense. The primary barrier must always be robust engineering controls. All open handling of 2,5-Methanocyclopenta[b]pyrrole must occur within a certified chemical fume hood.

Table 1: Fume Hood Operational Specifications

ParameterStandard / RequirementCausality / Rationale
Face Velocity 80–120 fpm (0.4–0.6 m/s)Prevents turbulent backdrafts while ensuring the capture of dense pyrrole vapors [1].
Sash Height 18 inches (Maximum)Maintains optimal aerodynamic flow and provides a physical splash barrier for the operator's breathing zone.
Airflow Monitor Continuous (Visual/Audible)Acts as a self-validating system to instantly alert users of exhaust fan failure before exposure occurs.

Personal Protective Equipment (PPE) Matrix

When selecting PPE, the solvent matrix often dictates the barrier material more than the solute itself [2]. Because 2,5-Methanocyclopenta[b]pyrrole is frequently dissolved in aggressive organic solvents for synthesis, glove selection must be dynamic.

Note for researchers in South Korea: Ensure all respiratory and ocular PPE utilized complies with Korea Occupational Safety and Health Agency (KOSHA) certification standards [3].

Table 2: Glove Breakthrough Times for Pyrrole Solutions

Solvent MatrixNitrile (0.11 mm)Neoprene (0.40 mm)Operational Recommendation
Neat (Pure Solid/Liquid) > 120 min> 240 minStandard Nitrile is sufficient for brief weighing and transfer.
Dimethyl Sulfoxide (DMSO) ~ 30 min> 240 minMandatory Neoprene outer gloves. DMSO acts as a rapid carrier, dragging the pyrrole across dermal barriers.
Dichloromethane (DCM) < 10 min< 15 minDouble-glove (Nitrile inner, Neoprene outer). Change immediately upon any splash.

Ocular and Body Protection:

  • Eyes: Tightly fitting chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EN 166. Safety glasses with side shields are insufficient due to vapor hazards [4].

  • Body: A flame-retardant (FR) lab coat (e.g., Nomex) fully buttoned, long pants, and closed-toe non-porous shoes.

Operational Protocol: Safe Handling & Transfer

This protocol utilizes a self-validating approach to ensure safety systems are active before chemical exposure occurs.

Step 1: Pre-Operation Validation

  • Action: Check the fume hood monitor to ensure face velocity is between 80–120 fpm.

  • Self-Validation: Hold a delicate tissue (e.g., Kimwipe) near the bottom airfoil of the sash. A gentle, steady inward pull physically validates positive capture velocity.

Step 2: Donning PPE

  • Action: Equip FR lab coat, chemical goggles, and double gloves (Nitrile inner, Neoprene outer).

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless steel spatula. Static discharge can ignite concentrated pyrrole vapors.

  • Action: Weigh the 2,5-Methanocyclopenta[b]pyrrole strictly within the 6-inch safe zone behind the fume hood sash.

Step 4: Solvent Addition & Sealing

  • Action: Dissolve the compound in the chosen solvent. Immediately flush the primary container with an inert gas (Nitrogen or Argon) before sealing to prevent oxidative polymerization.

Workflow for the safe handling and preparation of 2,5-Methanocyclopenta[b]pyrrole solutions.

Emergency Spill Response & Disposal Plan

In the event of a spill, pyrrole derivatives require specific neutralization and containment strategies to comply with EPA and OSHA HAZWOPER (29 CFR 1910.120) standards [5]. Never use combustible absorbents (like sawdust or paper towels) on pyrrole spills , as the high surface area combined with reactive nitrogen heterocycles can generate exothermic heat and cause spontaneous combustion.

Step-by-Step Spill Response:

  • Assess and Evacuate: If the spill exceeds 100 mL outside a fume hood, evacuate the immediate area and notify the EHS HAZMAT team.

  • Respiratory Upgrade: For cleanup of significant spills, responders must don a NIOSH-certified combination organic vapor respirator (brown cartridge) [6].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or diatomaceous earth.

  • Collection: Use non-sparking polypropylene tools to sweep the absorbed mixture into a compatible, sealable RCRA-compliant hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a 10% bleach solution or mild soapy water to oxidize and remove residual pyrrole traces, followed by a water rinse.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazards Spill->Assess Evac Evacuate Area & Notify EHS Assess->Evac Large/Toxic Contain Contain with Inert Absorbent Assess->Contain Small/Incidental Evac->Contain HAZMAT Team Collect Collect in RCRA Container Contain->Collect Decon Surface Decontamination Collect->Decon

Tiered chemical spill response pathway based on OSHA HAZWOPER standards.

References

  • Laboratory Ventilation | Environmental Health and Safety - Illinois State University. 1

  • 1-N-Cbz-2-acetylpiperidine | RUO - Benchchem. 2

  • SAFETY DATA SHEET - Tokyo Chemical Industry (TCI). Link

  • Material Safety Data Sheet - Pyrrole, 99% - Cole-Parmer. 3

  • Regulatory Guide: Hazmat Spill Response Standards - Allan Chemical Corporation. 4

  • N-(3-TRIMETHOXYSILYLPROPYL)PYRROLE - Gelest, Inc. 5

Sources

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